Isobutylparaben
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJVKCRENWUEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020749 | |
| Record name | Isobutylparaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4247-02-3 | |
| Record name | Isobutylparaben | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4247-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutylparaben | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004247023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutylparaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl 4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYLPARABEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QQJ25X58G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Isobutylparaben from p-Hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isobutylparaben, a widely used antimicrobial preservative, from p-hydroxybenzoic acid. The document details the underlying chemical principles, a representative experimental protocol, and methods for purification and analysis.
Introduction
This compound, the isobutyl ester of p-hydroxybenzoic acid, is a member of the paraben family of preservatives used in cosmetics, pharmaceuticals, and food products to prevent spoilage by inhibiting the growth of bacteria and fungi.[1][2][3] Its synthesis is typically achieved through the Fischer-Speier esterification of p-hydroxybenzoic acid with isobutanol.[4] This guide will delve into the technical aspects of this synthesis, providing valuable information for professionals in research and development.
Reaction Principle and Mechanism
The synthesis of this compound from p-hydroxybenzoic acid is a classic example of a Fischer-Speier esterification reaction. This acid-catalyzed reaction involves the condensation of a carboxylic acid (p-hydroxybenzoic acid) and an alcohol (isobutanol) to form an ester (this compound) and water.[5]
The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester product and achieve a high yield, an excess of the alcohol (isobutanol) is typically used, and/or the water formed as a byproduct is removed from the reaction mixture, often by azeotropic distillation.[6]
The reaction mechanism proceeds as follows:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of p-hydroxybenzoic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack: The lone pair of electrons on the oxygen atom of isobutanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.
Experimental Protocol
While specific industrial processes are proprietary, the following is a representative laboratory-scale procedure for the synthesis of this compound based on established principles of Fischer esterification for similar parabens.[4][6][7]
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| p-Hydroxybenzoic acid | 138.12 |
| Isobutanol | 74.12 |
| Sulfuric acid (conc.) | 98.08 |
| Toluene | 92.14 |
| Sodium bicarbonate | 84.01 |
| Anhydrous sodium sulfate | 142.04 |
| Ethanol | 46.07 |
3.2. Equipment
-
Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Melting point apparatus
3.3. Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, combine p-hydroxybenzoic acid (e.g., 0.5 mol, 69.06 g), isobutanol (e.g., 2.0 mol, 148.24 g, ~183 mL), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL). Add a suitable solvent for azeotropic distillation, such as toluene (e.g., 100 mL).
-
Esterification: Heat the mixture to reflux using a heating mantle with stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected in the trap (typically 3-5 hours).
-
Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Care should be taken as CO2 gas will be evolved. Repeat the washing until the aqueous layer is no longer acidic.
-
Workup: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the toluene and excess isobutanol by rotary evaporation.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[7] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Quantitative Data
The following table presents representative quantitative data for paraben synthesis. Note that the yield for this compound may vary depending on the specific reaction conditions. A study on the synthesis of n-butyl p-hydroxybenzoate using amino sulfonic acid as a catalyst reported a high yield.[8]
| Parameter | Value | Reference |
| Molar Ratio (p-HBA:n-butanol:catalyst) | 1:4:0.41 | [8] |
| Reaction Time | 3 hours | [8] |
| Yield (n-butylparaben) | 97.9% | [8] |
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H14O3 |
| Molar Mass | 194.23 g/mol [9] |
| Appearance | White crystalline solid[1] |
| Melting Point | Not specified in search results |
| Boiling Point | Not specified in search results |
| Solubility | Freely soluble in alcohol, ether, and chloroform; very slightly soluble in water[1] |
Mandatory Visualizations
Diagram of the Fischer-Speier Esterification Pathway for this compound Synthesis
Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.
Experimental Workflow for this compound Synthesis
Caption: A typical workflow for the laboratory synthesis and purification of this compound.
Characterization and Analysis
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
6.1. High-Performance Liquid Chromatography (HPLC) HPLC is a common method for determining the purity of parabens and quantifying them in various samples.[10][11][12] A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). Detection is typically performed using a UV detector at a wavelength around 255 nm.[13]
6.2. Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The 1H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the isobutyl group, the methine proton, and the methyl protons. A 1H NMR spectrum for this compound is available for reference.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorptions would include a broad O-H stretch for the phenolic hydroxyl group, a C=O stretch for the ester carbonyl group, and C-O stretching bands.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The molecular ion peak corresponding to the molecular weight of this compound (194.23 g/mol ) would be expected.
Conclusion
The synthesis of this compound from p-hydroxybenzoic acid via Fischer-Speier esterification is a well-established and efficient method. By carefully controlling the reaction conditions, particularly through the use of excess alcohol and removal of water, high yields of the desired product can be achieved. Proper purification and thorough analytical characterization are crucial to ensure the quality and purity of the final product for its intended applications in the pharmaceutical, cosmetic, and food industries. This guide provides a solid foundation for researchers and professionals involved in the synthesis and development of this important preservative.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. avnavu.com [avnavu.com]
- 3. drugs.com [drugs.com]
- 4. cir-safety.org [cir-safety.org]
- 5. mdpi.com [mdpi.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. iajpr.com [iajpr.com]
- 8. Synthesis of isobutyl p-hydroxybenzoate catalyzed by amino sulfonic acid | Semantic Scholar [semanticscholar.org]
- 9. Isobutyl 4-Hydroxybenzoate [for Biochemical Research] [cymitquimica.com]
- 10. Novel MIPs-Parabens based SPE Stationary Phases Characterization and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound(4247-02-3) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Isobutylparaben
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutylparaben, an ester of p-hydroxybenzoic acid, is a widely utilized antimicrobial preservative in cosmetic, pharmaceutical, and food products. Its efficacy stems from a multi-targeted mechanism of action that disrupts essential cellular structures and metabolic processes in a broad spectrum of microorganisms, including bacteria and fungi. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antimicrobial activity of this compound, supported by quantitative data and detailed experimental protocols. The primary modes of action include the disruption of microbial cell membrane integrity, leading to increased permeability and leakage of intracellular contents. Furthermore, this compound inhibits key enzymes involved in cellular metabolism and has been shown to interfere with the synthesis of DNA and RNA. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the evaluation and understanding of this compound's antimicrobial properties.
Core Mechanisms of Antimicrobial Action
The antimicrobial efficacy of this compound is not attributed to a single, specific target but rather to its ability to simultaneously disrupt multiple vital cellular functions in microorganisms. This multi-pronged attack makes the development of microbial resistance more challenging. The primary mechanisms are detailed below.
Disruption of Microbial Cell Membrane Integrity
One of the principal mechanisms of this compound is the disruption of the microbial cell membrane's structure and function.[1][2] The lipophilic nature of the isobutyl group facilitates its partitioning into the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane phospholipids, leading to an increase in membrane fluidity and permeability.[1] The compromised membrane loses its ability to act as a selective barrier, resulting in the leakage of essential intracellular components such as ions, metabolites, and nucleic acids, ultimately leading to cell death.[3] The effectiveness of this membrane disruption increases with the length of the alkyl chain of the paraben, making this compound more potent than its shorter-chain counterparts like methylparaben and ethylparaben.[1]
Inhibition of Cellular Enzymes
This compound can inhibit the activity of essential microbial enzymes. It is proposed that parabens can interfere with enzymes such as ATPases and phosphotransferases.[4] This inhibition disrupts crucial metabolic pathways, including carbohydrate and lipid metabolism, thereby depriving the microbial cell of the energy and building blocks necessary for survival and proliferation. The precise interactions with specific enzymes and the corresponding inhibitory concentrations for this compound are areas of ongoing research.
Interference with Nucleic Acid Synthesis
Evidence suggests that parabens, including this compound, can inhibit the synthesis of DNA and RNA in bacteria.[1][2][5] By interfering with the processes of replication and transcription, this compound prevents microbial growth and reproduction. The concentrations required to inhibit nucleic acid synthesis are generally higher than those needed for growth inhibition, suggesting this may be a secondary mechanism of action.[5]
Quantitative Antimicrobial Activity
The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] While comprehensive MIC data specifically for this compound is dispersed across various studies, the general trend observed for parabens is that their antimicrobial efficacy increases with the length of the alkyl chain.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Parabens
| Microorganism | Methylparaben (%) | Propylparaben (%) | Butylparaben (%) | General Trend for this compound |
| Staphylococcus aureus | 0.1 - 0.2 | 0.012 - 0.025 | 0.006 - 0.012 | Expected to be more active than propylparaben |
| Escherichia coli | 0.1 - 0.2 | 0.05 - 0.1 | 0.025 - 0.05 | Expected to be more active than propylparaben |
| Pseudomonas aeruginosa | > 0.2 | 0.1 - 0.2 | 0.05 - 0.1 | Expected to be more active than propylparaben |
| Candida albicans | 0.05 - 0.1 | 0.012 - 0.025 | 0.006 - 0.012 | Expected to be more active than propylparaben |
| Aspergillus niger | 0.05 - 0.1 | 0.012 - 0.025 | 0.006 - 0.012 | Expected to be more active than propylparaben |
Note: The values presented are approximate ranges compiled from various sources. The MIC of this compound is expected to be in a similar or slightly lower range than butylparaben due to its comparable alkyl chain length and structure.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the antimicrobial mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
-
Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium. Add the microbial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in growth medium without this compound) and a negative control (growth medium only).
-
Incubation: Incubate the microtiter plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Workflow for MIC Determination
References
- 1. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of parabens on DNA, RNA and protein synthesis in Escherichia coli and Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
Isobutylparaben: An In-depth Technical Guide on its Endocrine Disrupting Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylparaben (IBP), an ester of p-hydroxybenzoic acid, has been widely utilized as a preservative in a vast array of consumer products, including cosmetics, pharmaceuticals, and food items, owing to its antimicrobial properties. However, mounting scientific evidence has brought its safety into question, with numerous studies highlighting its potential as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that can interfere with any aspect of hormone action. This technical guide provides a comprehensive overview of the endocrine-disrupting properties of this compound, with a focus on its estrogenic and anti-androgenic activities. Detailed experimental protocols from key studies are presented, along with a synthesis of quantitative data to facilitate a thorough understanding of its toxicological profile.
Estrogenic Effects of this compound
This compound has been demonstrated to exert estrogenic effects through multiple mechanisms, including binding to estrogen receptors, inducing the expression of estrogen-responsive genes, and promoting the proliferation of estrogen-dependent cells.
Estrogen Receptor (ER) Competitive Binding
This compound has been shown to compete with the natural estrogen, 17β-estradiol (E2), for binding to the estrogen receptor α (ERα). In a competitive binding assay using cytosolic ERα from MCF-7 human breast cancer cells, this compound was able to displace [3H]estradiol. At a 100,000-fold molar excess, this compound displaced 81% of the radiolabeled estradiol, indicating a direct interaction with the receptor.[1]
-
Receptor Source: Cytosol prepared from MCF-7 human breast cancer cells, which endogenously express ERα.
-
Radioligand: [2,4,6,7-3H]Estradiol.
-
Procedure:
-
Cytosolic extracts from MCF-7 cells are incubated with a fixed concentration of [3H]estradiol in the presence of increasing concentrations of unlabeled this compound or a control compound.
-
The incubation is typically carried out at 4°C for a specified period to reach equilibrium.
-
Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or hydroxylapatite.
-
The amount of radioactivity in the bound fraction is determined by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]estradiol (IC50) is calculated to determine its relative binding affinity.
-
Induction of Estrogen-Responsive Gene Expression
This compound has been shown to upregulate the expression of genes that are normally under the control of estrogen. This includes both transiently transfected reporter genes and endogenous estrogen-responsive genes.
-
ERE-CAT Reporter Gene Assay: In MCF-7 cells stably transfected with an estrogen-responsive element (ERE) linked to a chloramphenicol acetyltransferase (CAT) reporter gene, this compound induced CAT gene expression. A concentration of 10⁻⁵ M this compound produced a response of the same magnitude as 10⁻⁸ M 17β-estradiol.[1]
-
pS2 Gene Expression: this compound also increased the expression of the endogenous estrogen-responsive gene, pS2, in MCF-7 cells. The maximal expression induced by 10⁻⁵ M this compound was inhibited by the anti-estrogen ICI 182,780, confirming an ER-mediated mechanism.[1]
-
Cell Line: A clonal line of MCF-7 cells stably transfected with a plasmid containing one or more copies of the vitellogenin ERE upstream of a minimal promoter and the CAT gene.
-
Procedure:
-
Cells are cultured in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Cells are treated with various concentrations of this compound or 17β-estradiol (positive control).
-
After a defined incubation period (e.g., 24-48 hours), cell lysates are prepared.
-
CAT activity in the lysates is determined by measuring the rate of acetylation of [¹⁴C]chloramphenicol, with acetyl-CoA as the acetyl group donor.
-
The acetylated and unacetylated forms of chloramphenicol are separated by thin-layer chromatography and quantified.
-
Stimulation of Estrogen-Dependent Cell Proliferation
A hallmark of estrogenic compounds is their ability to stimulate the proliferation of estrogen-dependent cells. This compound has been shown to induce the growth of human breast cancer cell lines that require estrogen for proliferation.
-
MCF-7 and ZR-75-1 Cells: At a concentration of 10⁻⁵ M, this compound stimulated the proliferation of both MCF-7 and ZR-75-1 cells to a similar extent as 10⁻⁸ M 17β-estradiol.[1]
-
ER-Dependence: The proliferative effect of this compound was not observed in the estrogen-unresponsive MDA-MB-231 human breast cancer cell line. Furthermore, the anti-estrogen ICI 182,780 inhibited the growth-promoting effects of this compound in MCF-7 cells, confirming that this effect is mediated through the estrogen receptor.[1]
-
Cell Lines: Estrogen-dependent (e.g., MCF-7, ZR-75-1) and estrogen-independent (e.g., MDA-MB-231) human breast cancer cell lines.
-
Procedure:
-
Cells are seeded in multi-well plates in a phenol red-free medium with charcoal-stripped serum.
-
After an attachment period, cells are treated with a range of concentrations of this compound, 17β-estradiol (positive control), and a vehicle control.
-
The cells are incubated for a period of several days (e.g., 6-8 days), with media and treatments renewed periodically.
-
Cell proliferation is quantified using methods such as direct cell counting (e.g., with a hemocytometer or automated cell counter) or indirect methods like the MTT or sulforhodamine B (SRB) assays, which measure metabolic activity or total protein content, respectively.
-
In Vivo Estrogenic Activity: Uterotrophic Assay
The uterotrophic assay in immature or ovariectomized rodents is a standard in vivo test for estrogenic activity. This compound has demonstrated a positive response in this assay.
-
Immature Mouse Model: Subcutaneous administration of this compound at doses of 1.2 mg or 12.0 mg per mouse per day for three consecutive days resulted in a significant increase in uterine weight in immature mice.[1]
-
Animal Model: Immature female mice (e.g., CD-1 strain), typically 18-21 days old at the start of dosing.
-
Procedure:
-
Animals are randomly assigned to treatment groups.
-
This compound is administered, often subcutaneously or by oral gavage, for three consecutive days. A vehicle control and a positive control (e.g., 17β-estradiol) are included.
-
On the day after the final dose, the animals are euthanized, and their body weight is recorded.
-
The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus may also be blotted to obtain a blotted weight.
-
A statistically significant increase in uterine weight in the this compound-treated groups compared to the vehicle control group indicates estrogenic activity.
-
Anti-Androgenic Effects of this compound
In addition to its estrogenic properties, this compound has also been shown to exhibit anti-androgenic activity, meaning it can interfere with the action of male sex hormones (androgens).
In Vivo Anti-Androgenic Activity: Hershberger Assay
The Hershberger assay is a short-term in vivo screening assay in castrated male rats to detect androgenic and anti-androgenic substances.
-
Hershberger Assay in Rats: In a standardized Hershberger assay, castrated male Wistar rats were orally administered this compound at doses of 10 mg/kg/day and 50 mg/kg/day for ten consecutive days, along with testosterone propionate (TP) as the androgen agonist. The high-dose group (50 mg/kg/day) showed significant reductions in the weights of key androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus (LABC) muscle, compared to the group receiving TP alone. These effects were observed without alterations in serum testosterone or luteinizing hormone levels, suggesting a peripheral anti-androgenic mechanism.
-
Animal Model: Peripubertal male rats (e.g., Wistar or Sprague-Dawley strain), castrated at a specific age (e.g., 42-49 days old).
-
Procedure:
-
Following a post-castration recovery period to allow for the regression of androgen-dependent tissues, the animals are assigned to treatment groups.
-
For testing anti-androgenic activity, all groups (except the vehicle control) receive a daily dose of an androgen, typically testosterone propionate (TP), administered subcutaneously.
-
The test substance, this compound, is co-administered daily for 10 consecutive days, usually by oral gavage. A positive control group receiving TP and a known anti-androgen (e.g., flutamide) is also included.
-
Approximately 24 hours after the last dose, the animals are euthanized.
-
Five androgen-dependent tissues are carefully dissected and weighed: the ventral prostate, seminal vesicles (with coagulating glands and fluid), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
A statistically significant decrease in the weights of at least two of these five tissues in the this compound-treated groups compared to the TP-only group is considered a positive anti-androgenic response.
-
Quantitative Data Summary
| Assay | Endpoint Measured | This compound Concentration/Dose | Result | Reference |
| Estrogenic Activity | ||||
| ERα Competitive Binding (in vitro) | Displacement of [3H]estradiol from MCF-7 cytosol ERα | 100,000-fold molar excess | 81% displacement | [1] |
| ERE-CAT Reporter Gene (in vitro) | CAT gene expression in stably transfected MCF-7 cells | 10⁻⁵ M | Response magnitude equivalent to 10⁻⁸ M 17β-estradiol | [1] |
| pS2 Gene Expression (in vitro) | Expression of endogenous pS2 gene in MCF-7 cells | 10⁻⁵ M | Increased expression, inhibited by anti-estrogen ICI 182,780 | [1] |
| Cell Proliferation (in vitro) | Proliferation of MCF-7 and ZR-75-1 cells | 10⁻⁵ M | Proliferation response of the same magnitude as 10⁻⁸ M 17β-estradiol | [1] |
| Uterotrophic Assay (in vivo) | Uterine weight in immature mice | 1.2 mg/mouse/day (s.c.) | Significant increase in uterine weight | [1] |
| 12.0 mg/mouse/day (s.c.) | Significant increase in uterine weight | [1] | ||
| Anti-Androgenic Activity | ||||
| Hershberger Assay (in vivo) | Weight of androgen-dependent tissues in castrated rats | 50 mg/kg/day (oral) | Significant reduction in the weights of ventral prostate, seminal vesicles, and LABC muscle |
Signaling Pathways and Experimental Workflows
Estrogenic Signaling Pathway
References
Isobutylparaben's Estrogenic Activity: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro estrogenic activity of isobutylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products. Mounting evidence from a variety of in vitro assays demonstrates that this compound can mimic the effects of estrogen, primarily by interacting with estrogen receptors. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Findings: this compound as a Xenoestrogen
This compound exhibits estrogenic activity across multiple in vitro models. Its mode of action is primarily mediated through binding to estrogen receptors (ERα and ERβ), which in turn triggers downstream cellular responses typically initiated by the endogenous hormone 17β-estradiol (E2). Key in vitro findings demonstrate that this compound can:
-
Bind to both human estrogen receptor alpha (ERα) and beta (ERβ).
-
Induce the expression of estrogen-responsive reporter genes.
-
Stimulate the proliferation of estrogen-dependent human breast cancer cell lines.
-
Increase the expression of endogenous estrogen-responsive genes.
The estrogenic effects of this compound are consistently shown to be inhibited by the pure estrogen receptor antagonist ICI 182,780 (Fulvestrant), confirming the crucial role of the estrogen receptor in mediating these actions.[1][2]
Quantitative Analysis of Estrogenic Activity
The estrogenic potency of this compound has been quantified in several key in vitro assays. The following tables summarize the reported data, providing a basis for comparison with other compounds.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Receptor | Assay Type | IC50 (M) | Relative Binding Affinity (RBA) | Reference Compound |
| Human ERα | Competitive Binding | 6.0 x 10⁻⁶ | 0.267 | Diethylstilbestrol |
| Human ERβ | Competitive Binding | 5.0 x 10⁻⁶ | 0.340 | Diethylstilbestrol |
IC50: The concentration of this compound required to displace 50% of the radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity. RBA: The relative binding affinity compared to a reference compound (in this case, Diethylstilbestrol, a potent synthetic estrogen).
Data from competitive binding assays indicate that this compound binds to both ERα and ERβ with similar affinity.[3] The potency is noted to be comparable to that of Bisphenol A (BPA), another well-known xenoestrogen.[3]
Table 2: Reporter Gene Assay Potency of this compound
| Cell Line | Reporter Gene | PC50 (M) | Relative Potency vs. E2 |
| hERα-HeLa-9903 | ERE-Luciferase | 6.3 x 10⁻⁷ | ~58,000-fold lower |
PC50: The concentration of this compound that elicits a half-maximal response in the reporter gene assay. ERE: Estrogen Response Element, a DNA sequence to which the activated estrogen receptor binds to regulate gene transcription.
In stably transfected human cell lines, this compound induces the expression of a luciferase reporter gene under the control of an estrogen response element.[4] While it demonstrates clear agonistic activity, its potency is significantly lower than that of 17β-estradiol.[4] Another study using an ERE-CAT (chloramphenicol acetyltransferase) reporter gene in MCF-7 cells found that a 10⁻⁵ M concentration of this compound produced a response of the same magnitude as 10⁻⁸ M 17β-estradiol.[1][5]
Table 3: Cell Proliferation Effects of this compound
| Cell Line | Assay Type | EC50 (M) | Comments |
| MCF-7 | Proliferation Assay | 0.30 x 10⁻⁶ | Proliferation was inhibited by the anti-estrogen ICI 182,780. |
| T47D | Proliferation Assay | - | Induced proliferation. |
| ZR-75-1 | Proliferation Assay | - | Proliferation was observed at 10⁻⁵ M, similar in magnitude to 10⁻⁸ M 17β-estradiol. |
| MDA-MB-231 | Proliferation Assay | No effect | This cell line is estrogen-unresponsive. |
EC50: The concentration of a drug that gives half-maximal response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical protocols used to assess the in vitro estrogenic activity of this compound.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Methodology:
-
Receptor Source: Human recombinant ERα and ERβ are commonly used.
-
Radioligand: [³H]17β-estradiol is used as the radiolabeled ligand.
-
Assay Buffer: A suitable buffer, such as Tris-HCl with additives to stabilize the receptor, is used.
-
Incubation: A constant concentration of the radioligand and the receptor are incubated with varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated. This is often achieved by filtration through glass fiber filters, where the receptor-ligand complex is retained.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Estrogen-Responsive Reporter Gene Assay
This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen response element (ERE).
Methodology:
-
Cell Line: A human cell line (e.g., HeLa, MCF-7) stably transfected with a plasmid containing an ERE linked to a reporter gene (e.g., luciferase, CAT) and a human ERα expression vector is used.[4]
-
Cell Culture: Cells are maintained in a phenol red-free medium supplemented with charcoal-stripped serum to remove any endogenous estrogens.
-
Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for gene expression.
-
Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase activity measured via luminescence) is quantified.
-
Data Analysis: The response is normalized to the vehicle control, and the concentration that produces a half-maximal response (PC50) is determined.
Cell Proliferation Assay (E-Screen Assay)
This assay assesses the ability of a compound to stimulate the proliferation of estrogen-dependent cells.
Methodology:
-
Cell Line: Estrogen-dependent human breast cancer cells (e.g., MCF-7, ZR-75-1) are used.[1][5] An estrogen-independent line (e.g., MDA-MB-231) is often included as a negative control.[1][5]
-
Cell Culture: Similar to the reporter gene assay, cells are maintained in a phenol red-free medium with charcoal-stripped serum.
-
Treatment: Cells are seeded in multi-well plates and treated with different concentrations of this compound, a positive control (17β-estradiol), and a vehicle control. To confirm the ER-mediated pathway, a co-treatment with an anti-estrogen (ICI 182,780) can be performed.
-
Incubation: Cells are incubated for several days (e.g., 6 days), with the medium and treatments being refreshed during this period.
-
Quantification of Proliferation: Cell number is determined using various methods, such as sulforhodamine B (SRB) staining, which stains total cellular protein, or by direct cell counting.
-
Data Analysis: The increase in cell number relative to the vehicle control is calculated to determine the proliferative effect.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Estrogenic signaling pathway of this compound.
Caption: Workflow for an estrogen-responsive reporter gene assay.
Caption: Workflow for the E-Screen cell proliferation assay.
References
- 1. Oestrogenic activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oestrogenic-activity-of-isobutylparabenin-vitro-andin-vivo - Ask this paper | Bohrium [bohrium.com]
- 3. [Competitive binding of some alkyl p-hydroxybenzoates to human estrogen receptor alpha and beta] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogenic Activity of Persistent Organic Pollutants and Parabens Based on the Stably Transfected Human Estrogen Receptor-α Transcriptional Activation Assay (OECD TG 455) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolites of n-Butylparaben and iso-Butylparaben Exhibit Estrogenic Properties in MCF-7 and T47D Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Isobutylparaben
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutylparaben, a member of the paraben family, is an ester of p-hydroxybenzoic acid. It is widely utilized as an antimicrobial preservative in a diverse range of products, including cosmetics, pharmaceuticals, and food.[1][2] Its efficacy against fungi and bacteria contributes to the extended shelf life and safety of these consumer goods.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, details the experimental protocols for their determination, and explores its metabolic and signaling pathways. All quantitative data are presented in structured tables for ease of reference and comparison.
Chemical Identity
-
IUPAC Name: 2-methylpropyl 4-hydroxybenzoate[3]
-
Synonyms: Isobutyl 4-hydroxybenzoate, Isobutyl p-hydroxybenzoate, Isobutyl parahydroxybenzoate[1][4]
-
Chemical Structure:
Physical Properties
This compound is a white crystalline solid with a faint, characteristic odor.[1][4] It is described as having an astringent taste.[1][8]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White crystalline powder/solid | [1][4][9] |
| Melting Point | 75-77 °C | [4][8] |
| Boiling Point | 302.3 ± 15.0 °C at 760 mmHg | [1][5] |
| Density | 1.1 ± 0.1 g/cm³ | [1][5] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |
| Flash Point | 125.4 ± 13.2 °C | [1][5] |
| Water Solubility | Very slightly soluble | [1][4][5] |
| Solubility in Organic Solvents | Freely soluble in alcohol, ether, chloroform, acetone, and acetic acid. | [1][4][5] |
Chemical Properties
Table 2: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| pKa | 8.17 ± 0.15 (Predicted) | [9] |
| LogP (Octanol-Water Partition Coefficient) | 3.11 - 3.43 | [5][9] |
| Hydrogen Bond Acceptors | 3 | [1][6] |
| Hydrogen Bond Donors | 1 | [1][6] |
| Rotatable Bonds | 4 | [1] |
| Polar Surface Area | 46.53 Ų | [6] |
Spectroscopic Data
-
¹³C NMR: Spectra available.[3]
-
UV-Vis Spectroscopy: Detection wavelength of 254 nm is commonly used in HPLC analysis.[5]
Experimental Protocols
Determination of Melting Point
A standard capillary melting point apparatus can be used.
-
Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the final melting point. The melting range is reported.
Determination of Solubility (Shake-Flask Method)
-
System Preparation: A known excess amount of this compound is added to a flask containing a known volume of the solvent (e.g., water, ethanol).
-
Equilibration: The flask is sealed and agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is carefully removed and filtered to remove any suspended particles.
-
Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
High-Performance Liquid Chromatography (HPLC) for Quantification
This method is suitable for the quantification of this compound in various matrices.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reverse-phase column (e.g., 2.6 μm particle size, 150 × 3.0 mm) is commonly employed.[5]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape) is often used.[1]
-
Detection: UV detection at 254 nm.[5]
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol, mobile phase) and filtered before injection.
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.
Caption: Experimental workflow for the quantification of this compound using HPLC.
In Vitro Metabolism using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound.
-
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg protein/mL), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).[13]
-
Initiation: The reaction is initiated by adding this compound (e.g., 1 µM final concentration) to the pre-warmed incubation mixture.[13]
-
Sampling: Aliquots are taken at various time points (e.g., 0, 10, 20, 30, and 60 minutes).[13]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound over time. The disappearance of the parent compound indicates metabolism.
Signaling Pathways and Biological Interactions
This compound has been shown to interact with several nuclear receptors, exhibiting weak endocrine-disrupting activity.
Estrogen Receptor (ER) Signaling
This compound can bind to estrogen receptors (ERα and ERβ), acting as a weak agonist.[14] This interaction can lead to the transcriptional activation of estrogen-responsive genes.[14][15]
Pregnane X Receptor (PXR) Activation
This compound is an activator of the pregnane X receptor (PXR).[16] PXR is a key regulator of xenobiotic metabolism, and its activation can lead to the induction of cytochrome P450 enzymes, such as CYP3A4, which are involved in the metabolism of many drugs.[17]
Caption: Signaling pathways of this compound involving the Estrogen Receptor and Pregnane X Receptor.
Conclusion
This technical guide has provided a detailed summary of the physical and chemical properties of this compound, along with methodologies for their determination. The data presented in a structured format allows for easy access and comparison by researchers and professionals in the fields of drug development, cosmetics, and food science. The elucidation of its interactions with biological signaling pathways is crucial for understanding its safety profile and potential for drug-drug interactions. Further research into the long-term effects of this compound exposure is warranted to ensure its continued safe use in consumer products.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics | Bentham Science [eurekaselect.com]
- 5. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl … [ouci.dntb.gov.ua]
- 10. This compound(4247-02-3) 1H NMR spectrum [chemicalbook.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. mdpi.com [mdpi.com]
- 13. pharmaron.com [pharmaron.com]
- 14. Oestrogenic activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | C11H14O3 | CID 20240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Isobutylparaben in Organic Solvents and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isobutylparaben, a widely used antimicrobial preservative. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents qualitative data for this compound alongside quantitative data for its structural isomer, n-butylparaben, as a close approximation. This information is crucial for formulation development, toxicological studies, and environmental fate assessments.
This compound: Physicochemical Properties
This compound (isobutyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid. Its branched alkyl chain distinguishes it from its straight-chain isomer, n-butylparaben. This structural difference can influence its physical properties, including solubility.
Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol Appearance: White crystalline powder[1] Melting Point: 75-77 °C
Solubility of this compound
Qualitative Solubility Profile
This compound is generally characterized by its lipophilic nature, attributed to the isobutyl group. This results in low aqueous solubility and higher solubility in organic solvents.
-
Water: Very slightly soluble[2]
-
Organic Solvents: Freely soluble in alcohol, ether, and chloroform. Easily soluble in acetone and acetic acid[1][2]
Quantitative Solubility Data
Table 1: Quantitative Solubility of n-Butylparaben in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (g / 100g of solvent) |
| Water | 20 | 0.0207[3] |
| 80 | 0.15[3] | |
| Methanol | 10 | 118.9 |
| 20 | 146.7 | |
| 30 | 182.4 | |
| 40 | 224.2 | |
| 50 | 278.8 | |
| Ethanol | 10 | 95.7 |
| 20 | 124.1 | |
| 30 | 158.8 | |
| 40 | 202.1 | |
| 50 | 258.9 | |
| Acetone | 10 | 105.9 |
| 20 | 139.8 | |
| 30 | 179.7 | |
| 40 | 228.6 | |
| 50 | 291.5 | |
| Ethyl Acetate | 10 | 43.8 |
| 20 | 58.1 | |
| 30 | 76.5 | |
| 40 | 100.2 | |
| 50 | 131.6 | |
| n-Propanol | 10 | 69.8 |
| 20 | 92.5 | |
| 30 | 120.8 | |
| 40 | 156.7 | |
| 50 | 203.4 | |
| Acetonitrile | 10 | 38.9 |
| 20 | 52.3 | |
| 30 | 70.4 | |
| 40 | 93.9 | |
| 50 | 125.8 |
Note: Data for organic solvents is for n-butylparaben and was determined by the gravimetric method[4][5]. This data is presented as a proxy for this compound and should be used with this consideration.
Experimental Protocols for Solubility Determination
The gravimetric method is a common and reliable technique for determining the solubility of a solid in a liquid.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the solute at a specific temperature, separating the undissolved solid, and then determining the mass of the solute in a known mass of the solvent by evaporating the solvent.
Materials:
-
This compound (or n-butylparaben)
-
Selected solvent
-
Analytical balance
-
Thermostatic water bath or incubator
-
Beakers or flasks with stoppers
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters or vacuum filtration system with appropriate filter paper)
-
Drying oven
-
Desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealable flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the flask in a thermostatic bath set to the desired temperature. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
Phase Separation: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.
-
Sampling: Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-heated or pre-weighed syringe or pipette to prevent precipitation upon cooling.
-
Filtration: Immediately filter the collected supernatant through a filter (e.g., a 0.45 µm syringe filter) to remove any remaining solid particles. The filtration apparatus should also be at the experimental temperature if possible.
-
Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed container. Evaporate the solvent completely in a drying oven at a temperature that does not cause degradation of the solute.
-
Drying and Weighing: After the solvent has been removed, place the container with the solid residue in a desiccator to cool to room temperature. Weigh the container with the dry solute. Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per mass or volume of the solvent.
Caption: Experimental workflow for gravimetric solubility determination.
Biological Relevance: Signaling and Metabolic Pathways
Estrogenic Signaling Pathway of this compound
This compound is known to exhibit estrogenic activity, meaning it can mimic the effects of estrogen in the body. This occurs through its interaction with estrogen receptors (ERα and ERβ).
Caption: Estrogenic signaling pathway of this compound.
General Metabolic Pathway of Parabens
Parabens, including this compound, are primarily metabolized in the body through hydrolysis of the ester bond, followed by conjugation reactions.
References
- 1. This compound|Isobutyl 4-hydroxybenzoate [paraben-preservatives.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Butylparaben | C11H14O3 | CID 7184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile [kth.diva-portal.org]
The Dual Facets of Isobutylparaben: From Natural Origins to Synthetic Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylparaben, a member of the paraben family of preservatives, has been a subject of extensive scientific scrutiny due to its widespread use in cosmetics, pharmaceuticals, and food products. Its efficacy as an antimicrobial agent is well-established; however, its potential endocrine-disrupting properties have raised concerns. This technical guide provides a comprehensive overview of the natural occurrence and chemical synthesis of this compound, offering detailed experimental protocols and insights into its interaction with key biological signaling pathways.
Natural Occurrence of this compound
While the this compound utilized in industrial applications is predominantly of synthetic origin, the foundational structure of parabens, p-hydroxybenzoic acid (PHBA), is found in various plants.[1][2] This precursor undergoes esterification in nature, although the direct isolation of this compound from plant or microbial sources is not a common practice for commercial production. The biosynthesis of parabens in certain bacteria has been suggested, but specific pathways for this compound remain an area of ongoing research.[3] The environmental presence of this compound is largely attributed to its release from consumer products.[4]
Table 1: Natural Sources of Paraben Precursors
| Source Category | Specific Examples | Compound Detected | Concentration Range |
| Plants | Carrots, Onions, Barley, Strawberries, Currants | p-Hydroxybenzoic Acid (PHBA) | Not typically quantified as this compound |
| Microorganisms | Certain soil and marine bacteria | Parabens (general) | Not specifically quantified for this compound |
Chemical Synthesis of this compound
The primary industrial method for producing this compound is through the Fischer esterification of p-hydroxybenzoic acid with isobutanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.
Experimental Protocol: Fischer Esterification of p-Hydroxybenzoic Acid with Isobutanol
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
p-Hydroxybenzoic acid
-
Isobutanol
-
Concentrated sulfuric acid
-
Toluene
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine p-hydroxybenzoic acid (0.1 mol), isobutanol (0.3 mol, 3 equivalents), and toluene (100 mL).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (2 mL) to the mixture while stirring.
-
Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Reaction Monitoring: Continue the reflux for 4-6 hours, or until no more water is collected in the trap. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and collect the filtrate.
-
-
Purification:
-
Remove the toluene solvent using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a white crystalline solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Assess the purity using High-Performance Liquid Chromatography (HPLC).[5]
-
Table 2: Synthesis of this compound - Key Parameters
| Parameter | Value/Condition |
| Reactants | |
| p-Hydroxybenzoic Acid | 1 equivalent |
| Isobutanol | 3 equivalents |
| Catalyst | |
| Sulfuric Acid | Catalytic amount |
| Solvent | |
| Toluene | For azeotropic removal of water |
| Reaction Conditions | |
| Temperature | Reflux temperature of toluene (~111°C) |
| Time | 4-6 hours |
| Purification Method | |
| Recrystallization | |
| Expected Yield | |
| >80% (can be optimized) |
Interaction with Signaling Pathways
This compound has been shown to interact with nuclear hormone receptors, particularly the estrogen and androgen receptors, which are critical in various physiological processes.
Estrogen Receptor Signaling Pathway
This compound can act as an agonist for the estrogen receptor (ER), mimicking the effects of the natural hormone estradiol.[6][7] This interaction can lead to the activation of estrogen-responsive genes, potentially disrupting normal endocrine function.[3]
Androgen Receptor Signaling Pathway
The interaction of this compound with the androgen receptor (AR) is less characterized but is an area of active research. Some studies suggest that parabens may exhibit anti-androgenic activity by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR.[3]
Experimental Workflow: Synthesis and Analysis of this compound
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound in a research setting.
Conclusion
This technical guide has provided a detailed overview of the natural occurrence and synthetic pathways of this compound. While its precursor, p-hydroxybenzoic acid, is naturally occurring, the this compound used commercially is produced through chemical synthesis, primarily via Fischer esterification. The provided experimental protocol offers a robust method for its laboratory-scale preparation. Understanding the interaction of this compound with key signaling pathways, such as the estrogen and androgen receptor pathways, is crucial for assessing its biological activity and potential health implications. The diagrams presented herein offer a visual representation of these complex processes, aiding researchers in their understanding of this widely used preservative. Further research is warranted to fully elucidate the natural biosynthetic pathways of this compound and to comprehensively characterize its interactions with various biological systems.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. edlists.org [edlists.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oestrogenic activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isobutylparaben Degradation Pathways and Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of isobutylparaben degradation pathways and its resulting metabolites. The information presented is intended to support research, scientific analysis, and drug development activities by offering detailed insights into the biotransformation and environmental fate of this compound.
Core Degradation Pathways of this compound
This compound, a widely used antimicrobial preservative, undergoes several key degradation pathways, including hydrolysis, oxidation (hydroxylation), and conjugation. These transformations occur in biological systems, such as the human body, as well as in the environment, particularly during wastewater treatment.
The primary and most well-documented degradation pathway for this compound is hydrolysis of its ester bond. This reaction cleaves the molecule into p-hydroxybenzoic acid (PHBA) and isobutanol .[1][2][3] PHBA is a common metabolite for all parabens and is readily biodegradable under aerobic conditions.[1][4]
In biological systems, this compound and its primary metabolite, PHBA, can undergo further transformation through oxidation and conjugation . A key oxidative metabolite identified in human urine is 2-hydroxy-iso-butyl 4-hydroxybenzoate (2OH-iso-BuP) , which results from the hydroxylation of the isobutyl side chain.[5][6][7][8] Additionally, hydroxylation can occur on the aromatic ring, leading to the formation of catechols, although this is considered a minor pathway.[1][5]
Following initial degradation, the resulting metabolites can be conjugated to facilitate excretion. PHBA can be conjugated with glycine to form p-hydroxyhippuric acid (PHHA) , a major but non-specific urinary metabolite.[1][5] Both the parent compound and its metabolites can also undergo glucuronidation and sulfation .[1]
Microbial activity also plays a significant role in the degradation of this compound, particularly in environmental settings like soil and water. Various microorganisms can utilize parabens as a carbon source, initiating degradation through hydrolysis to PHBA.[4][9][10] Some bacteria possess the enzymatic machinery to further decarboxylate PHBA to phenol.[2][4]
In wastewater treatment facilities, advanced oxidation processes such as ozonation and UV disinfection are effective in degrading parabens.[1][11][12] Ozonation can lead to the formation of hydroxylated byproducts, while chlorination can result in the formation of chlorinated paraben derivatives.[1]
A diagrammatic representation of the primary degradation pathways of this compound is provided below.
Quantitative Data on this compound Degradation
The following table summarizes quantitative data from a human metabolism study where volunteers were administered a single oral dose of deuterium-labeled this compound. The data represents the percentage of the administered dose excreted in urine as various metabolites within 48 hours.
| Metabolite | Percentage of Administered Dose Excreted in Urine (%) | Citation |
| This compound (free and conjugated) | 6.8 | [5] |
| 2-hydroxy-iso-butyl 4-hydroxybenzoate (2OH-iso-BuP) | ~16 | [5] |
| p-Hydroxybenzoic Acid (PHBA) | 3.0 - 7.2 | [5] |
| p-Hydroxyhippuric Acid (PHHA) | 57.2 - 63.8 | [5] |
| Ring-hydroxylated metabolites | < 1 | [5] |
Experimental Protocols
This section details the methodologies employed in key studies for the identification and quantification of this compound and its metabolites.
Human Metabolism and Urinary Metabolite Analysis
This protocol is based on a study investigating the metabolism and urinary excretion of parabens after oral administration in humans.[5]
1. Study Design:
-
Subjects: Healthy adult volunteers.
-
Dosing: A single oral dose of 10 mg of deuterium-labeled this compound was administered to each volunteer. The use of labeled compounds is crucial to distinguish the administered dose from background environmental exposure.
-
Sample Collection: Consecutive urine samples were collected over a 48-hour period post-dosing.
2. Sample Preparation:
-
Enzymatic Cleavage: To quantify both free and conjugated forms of the parabens and their metabolites, urine samples were treated with β-glucuronidase/arylsulfatase to cleave the glucuronide and sulfate conjugates.
-
Solid-Phase Extraction (SPE): The samples were then subjected to solid-phase extraction for cleanup and concentration of the analytes.
3. Analytical Method:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The extracts were analyzed using HPLC for separation of the different compounds, followed by tandem mass spectrometry for sensitive and specific detection and quantification.
-
Isotope Dilution: Deuterium-labeled internal standards were used for accurate quantification, correcting for any matrix effects or variations in instrument response.
4. Metabolite Identification:
-
The identification of novel metabolites, such as 2OH-iso-BuP, was achieved by comparing the mass spectra and retention times of the detected compounds with those of synthesized reference standards.
The workflow for this experimental protocol is illustrated in the diagram below.
References
- 1. Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and elimination of methyl, iso- and n-butyl paraben in human urine after single oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolites of n-Butylparaben and iso-Butylparaben Exhibit Estrogenic Properties in MCF-7 and T47D Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolites of n-Butylparaben and iso-Butylparaben Exhibit Estrogenic Properties in MCF-7 and T47D Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of parabens by Pseudomonas beteli and Burkholderia latens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Review of the Integrated Approaches for Monitoring and Treating Parabens in Water Matrices [mdpi.com]
Methodological & Application
Application Note: Quantification of Isobutylparaben in Cosmetics by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of isobutylparaben in various cosmetic products. Parabens are widely used as preservatives in cosmetics, and their concentrations are regulated due to potential health concerns.[1] This method provides a straightforward protocol for sample preparation and chromatographic analysis, making it suitable for quality control and research laboratories.
Introduction
Parabens, the esters of p-hydroxybenzoic acid, are a class of preservatives commonly used in cosmetics, pharmaceuticals, and food products to prevent microbial growth.[2][3] this compound is one such paraben used to extend the shelf-life of products.[4] Due to concerns about their potential endocrine-disrupting activity, regulatory bodies have established maximum permitted concentration levels for parabens in consumer products.[1] Therefore, accurate and validated analytical methods for the quantification of this compound are essential for ensuring product safety and regulatory compliance. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of parabens in complex matrices due to its selectivity, sensitivity, and robustness.[3][5]
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in a cosmetic matrix. The sample is first extracted with a suitable organic solvent. The extract is then injected into an HPLC system equipped with a C18 stationary phase column. A mobile phase, typically a mixture of acetonitrile and water, is used to elute the analytes.[6][7] this compound is detected and quantified by a UV detector at its maximum absorbance wavelength.[2][6]
Materials and Methods
4.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical Balance
-
Ultrasonic Bath
-
Vortex Mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
4.2. Chemicals and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Cosmetic samples (e.g., creams, lotions, shampoos)
4.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL[2][8][9][10] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[2][8][9][10] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
5.1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4 °C.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
5.2. Sample Preparation
-
Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex for 2 minutes to disperse the sample.
-
Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of the paraben.[11]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]
-
The sample is now ready for injection into the HPLC system.
Method Validation Summary
The analytical method should be validated according to ICH guidelines or internal laboratory standards.[3] Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.999 | 0.9995 |
| Accuracy (Recovery %) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD %) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Data Presentation
The quantification of this compound in cosmetic samples is performed by external standard calibration. The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the working standard solutions.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~5.8 | 1 - 50 | 0.9995 | 0.1 | 0.3 |
Workflow Diagram
Caption: HPLC workflow for this compound quantification.
Conclusion
The described HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in cosmetic products. The sample preparation is straightforward, and the chromatographic conditions allow for good separation and detection of the analyte. This method can be readily implemented in quality control laboratories for routine analysis of parabens in cosmetics to ensure compliance with regulatory standards.
References
- 1. Determination of parabens in cosmetic products using high performance liquid chromatography with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a single RP-HPLC assay method for analysis of bulk raw material batches of four parabens that are widely used as preservatives in pharmaceutical and cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. moca.net.ua [moca.net.ua]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics | Bentham Science [eurekaselect.com]
- 9. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl … [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols for the LC-MS/MS Analysis of Isobutylparaben in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylparaben, an ester of p-hydroxybenzoic acid, is widely used as an antimicrobial preservative in a vast array of consumer products, including cosmetics, pharmaceuticals, and food products. Due to its widespread use, there is a growing interest in monitoring its presence in biological systems to understand human exposure and potential toxicological effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of this compound in complex biological matrices such as plasma and urine, owing to its high sensitivity, selectivity, and specificity.
This document provides detailed application notes and protocols for the analysis of this compound in biological samples using LC-MS/MS. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the LC-MS/MS analysis of parabens, including this compound, in biological samples as reported in various studies.
| Parameter | Matrix | This compound Value | Other Parabens (for reference) | Citation |
| **Linearity (R²) ** | Urine | > 0.999 | Methyl, Ethyl, Propyl, Butyl: > 0.999 | [1] |
| Limit of Quantification (LOQ) | Urine | 0.5 ng/mL | Methyl: 1.0 ng/mL, Ethyl: 0.5 ng/mL, Propyl: 0.2 ng/mL, Butyl: 0.5 ng/mL | [1] |
| Accuracy (% Recovery) | Urine | 92.2 - 112.4% (as part of a paraben mix) | Methyl, Ethyl, Propyl, Butyl: 92.2 - 112.4% | [1] |
| Precision (% CV) | Urine | 0.9 - 9.6% (as part of a paraben mix) | Methyl, Ethyl, Propyl, Butyl: 0.9 - 9.6% | [1] |
| Recovery (%) | Urine | 95.7 - 102.0% (as part of a paraben mix) | Methyl, Ethyl, Propyl, Butyl: 95.7 - 102.0% | [1] |
| Accuracy (% of Nominal) | Rat Plasma | - | Propylparaben: within ±5.7% | [2] |
| Precision (% CV) | Rat Plasma | - | Propylparaben: < 5.3% (Inter-day), < 4.4% (Intra-day) | [2] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and enriching the analyte of interest. Below are protocols for common biological matrices.
a) Plasma: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.[2]
b) Urine: Liquid-Liquid Extraction (LLE)
LLE is a robust method for cleaning up complex urine samples.
-
To 500 µL of urine, add an appropriate internal standard.
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a new tube.
-
Repeat the extraction (steps 2-5) on the aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]
LC-MS/MS Method
a) Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute this compound and then ramped up to wash the column.
-
0-1 min: 10% B
-
1-5 min: Ramp to 90% B
-
5-7 min: Hold at 90% B
-
7.1-9 min: Return to 10% B for re-equilibration.
-
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
b) Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for parabens.
-
Multiple Reaction Monitoring (MRM) Transitions: The deprotonated molecule [M-H]⁻ is selected as the precursor ion. The most common product ion results from the loss of the isobutyl group.
-
Precursor Ion (Q1): m/z 193.1
-
Product Ion (Q3) for Quantification: m/z 137.0 (p-hydroxybenzoate)
-
Product Ion (Q3) for Confirmation: m/z 92.0 (phenoxy fragment)
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument being used to achieve maximum sensitivity and signal stability.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in biological samples.
Caption: General workflow for LC-MS/MS analysis of this compound.
Fragmentation Pathway of this compound
The diagram below shows the chemical structure of this compound and its proposed fragmentation in the mass spectrometer.
Caption: Fragmentation of this compound in negative ESI mode.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Isobutylparaben in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parabens, particularly isobutylparaben, are esters of p-hydroxybenzoic acid widely used as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products. Due to their extensive use, there is a growing interest in assessing human exposure to these compounds, as some studies have suggested potential endocrine-disrupting effects.[1] Urine is the preferred biological matrix for biomonitoring studies due to its non-invasive collection and the fact that parabens are primarily excreted as conjugated metabolites.[2][3]
In humans, parabens are metabolized through phase II biotransformation, resulting in glucuronide and sulfate conjugates that are more water-soluble and readily excreted in urine.[2][4] Therefore, to determine the total this compound concentration, a hydrolysis step is essential to cleave these conjugates and release the parent compound. This is typically achieved through enzymatic hydrolysis using β-glucuronidase with sulfatase activity.[2][4]
Following hydrolysis, a sample preparation step is required to remove matrix interferences and concentrate the analyte. Common techniques include Solid-Phase Extraction (SPE) and various forms of Liquid-Liquid Extraction (LLE), such as Dispersive Liquid-Liquid Microextraction (DLLME).[1][5] Final quantification is most reliably performed using highly sensitive and selective methods like Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[6][7]
This application note provides detailed protocols for the sample preparation and analysis of this compound in human urine, focusing on enzymatic hydrolysis followed by Solid-Phase Extraction (SPE) and an alternative Dispersive Liquid-Liquid Microextraction (DLLME) method.
Principle of the Method
The overall workflow for determining total this compound concentration in urine involves three main stages:
-
Enzymatic Hydrolysis: Urine samples are treated with a β-glucuronidase/arylsulfatase enzyme to deconjugate this compound metabolites (glucuronides and sulfates) back to their free form.[4]
-
Extraction and Clean-up: The hydrolyzed sample is then processed to isolate and concentrate the analyte while removing interfering matrix components. This is achieved using either Solid-Phase Extraction (SPE) or Dispersive Liquid-Liquid Microextraction (DLLME).
-
Instrumental Analysis: The final extract is analyzed by UPLC-MS/MS for sensitive and selective quantification of this compound.[6]
Caption: High-level workflow for this compound analysis in urine.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of this compound and other common parabens in urine using methods based on enzymatic hydrolysis followed by extraction and LC-MS/MS.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Compound | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| This compound | UPLC-MS/MS | - | 0.1 - 0.5 | [8] |
| Methylparaben | SPE-LC-MS/MS | 0.13 | 1.0 | [2] |
| Ethylparaben | SPE-LC-MS/MS | 0.1 | 0.5 | [2] |
| Propylparaben | SPE-LC-MS/MS | 0.18 | 0.2 | [2] |
| Butylparaben | SPE-LC-MS/MS | 0.1 | 0.5 | [2] |
| Multiple Parabens | DLLME-HPLC-FD | 0.09 - 0.18 | 0.28 - 0.54 | [5] |
| Multiple Parabens | USAEME-GC-MS | - | < 0.06 | [9] |
Table 2: Recovery and Precision Data
| Compound | Method | Spiked Level | Recovery (%) | Precision (%RSD) | Reference |
| This compound | DLLME-HPLC-FD | 0.02 µg/mL | > 82.0% | - | [5] |
| Methylparaben | SPE-LC-MS/MS | Low/High QC | 95.7 - 102.0% | 0.9 - 9.6% | |
| Ethylparaben | SPE-LC-MS/MS | Low/High QC | 95.7 - 102.0% | 0.9 - 9.6% | |
| Propylparaben | SPE-LC-MS/MS | Low/High QC | 95.7 - 102.0% | 0.9 - 9.6% | |
| Butylparaben | SPE-LC-MS/MS | Low/High QC | 95.7 - 102.0% | 0.9 - 9.6% | [1] |
| Multiple Parabens | USAEME-GC-MS | Three Levels | 83 - 101% | < 8% | [10] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
This protocol is the standard approach for accurate quantification of total paraben concentrations.
4.1.1 Materials and Reagents
-
Urine samples, stored at -20°C or below.
-
This compound analytical standard.
-
Isotopically labeled this compound (e.g., this compound-d4) as an internal standard (IS).
-
β-glucuronidase/arylsulfatase from Helix pomatia (Type H-1 or similar).[4]
-
Ammonium acetate buffer (pH 5.0).
-
Formic acid.
-
Methanol and Acetonitrile (HPLC or LC-MS grade).
-
Deionized water.
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg/mL).[1]
4.1.2 Procedure
-
Sample Thawing: Thaw frozen urine samples at room temperature or in a 4°C water bath. Vortex to ensure homogeneity.
-
Aliquoting: Transfer 100 µL of urine into a clean microcentrifuge tube.[2]
-
Internal Standard Spiking: Add 50 µL of the internal standard solution to each sample, quality control (QC), and calibration standard.
-
Enzymatic Hydrolysis:
-
Sample Acidification: After incubation, stop the reaction and acidify the sample by adding 0.1 M formic acid.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridges by sequentially passing 3 mL of acetonitrile followed by 3 mL of deionized water.[1]
-
-
Sample Loading: Load the entire hydrolyzed and acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5% methanol in water to remove hydrophilic interferences.[1]
-
Drying: Dry the cartridge thoroughly under vacuum for at least 2 hours to remove all residual water.[1]
-
Elution: Elute the parabens from the cartridge with 1 mL of acetonitrile.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.
Caption: Step-by-step workflow for the SPE-based sample preparation.
Protocol 2: Ultrasound- and Vortex-Assisted Dispersive Liquid-Liquid Microextraction (DLLME)
This protocol is a rapid and efficient alternative that requires minimal solvent.[5]
4.2.1 Materials and Reagents
-
Hydrolyzed urine sample (prepared as in steps 4.1.2 - 4.1.5).
-
Methanol (Disperser solvent).
-
Chloroform (Extraction solvent).[5]
-
Sodium Chloride (NaCl).
-
Conical centrifuge tubes.
4.2.2 Procedure
-
Sample Preparation: Take the hydrolyzed and acidified urine sample (approx. 200-300 µL) and place it in a conical centrifuge tube. Add NaCl to a concentration of 2 g/L.[5]
-
Solvent Addition:
-
Prepare a mixture of the disperser solvent (50 µL of Methanol) and the extraction solvent (150 µL of Chloroform).[5]
-
Rapidly inject this mixture into the urine sample using a syringe. A cloudy solution will form.
-
-
Emulsification:
-
Phase Separation: Centrifuge the sample at high speed (e.g., 7000 rpm) for 3 minutes to separate the phases.[9] The small volume of chloroform containing the extracted parabens will settle at the bottom of the conical tube.
-
Collection and Analysis:
-
Carefully collect the sedimented chloroform phase using a microsyringe.
-
Evaporate the solvent and reconstitute as described in step 4.1.11 for analysis.
-
Caption: Step-by-step workflow for the DLLME-based sample preparation.
Instrumental Analysis: UPLC-MS/MS
-
Chromatographic System: An ultra-high performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase column (e.g., C18, 1.7 µm particle size) is typically used for separation.[6]
-
Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used for parabens.[6]
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and its labeled internal standard to ensure selectivity and sensitivity. For many parabens, the common product ion is m/z 91.9.[1]
Conclusion
The accurate determination of this compound in urine requires a robust analytical method that accounts for its metabolic conjugation. The presented protocols, combining enzymatic hydrolysis with either Solid-Phase Extraction or Dispersive Liquid-Liquid Microextraction, provide reliable and sensitive methods for sample preparation prior to UPLC-MS/MS analysis. The SPE method is a well-established and highly effective technique for removing matrix interferences, while the DLLME method offers a faster, high-throughput alternative with reduced solvent consumption.[1][5] The choice of method will depend on laboratory resources, required throughput, and desired sensitivity. Both workflows, when coupled with UPLC-MS/MS, are suitable for biomonitoring studies and toxicological assessments of human exposure to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Parabens as Urinary Biomarkers of Exposure in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. restek.com [restek.com]
- 4. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound- and Vortex-Assisted Dispersive Liquid-Liquid Microextraction of Parabens from Personal Care Products and Urine, Followed by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of parabens in urine samples by microextraction using packed sorbent and ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted hydrolysis of conjugated parabens in human urine and their determination by UPLC–MS/MS and UPLC–HRMS | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Uterotrophic Assay for Assessing Isobutylparaben Estrogenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parabens are a class of alkyl esters of p-hydroxybenzoic acid widely used as preservatives in cosmetics, pharmaceuticals, and food products. Isobutylparaben, a member of this class, has come under scrutiny for its potential endocrine-disrupting properties, specifically its estrogenic activity. The uterotrophic assay is a robust and internationally recognized in vivo screening method for determining the estrogenic potential of a substance.[1][2][3] This assay is based on the principle that estrogenic compounds induce a significant increase in the uterine weight (uterotrophic response) in rodents.[1][2] This document provides a detailed protocol for the uterotrophic assay as applied to this compound, summarizes key quantitative data from published studies, and illustrates the experimental workflow and relevant signaling pathways.
Quantitative Data Summary
Multiple studies have demonstrated the estrogenic activity of this compound in vivo using the uterotrophic assay in both immature and ovariectomized rodent models.[4][5][6] The data consistently show a dose-dependent increase in uterine weight following this compound administration. However, it is important to note that the potency of this compound is significantly lower than that of the natural estrogen, 17β-estradiol, or the synthetic estrogen, ethinyl estradiol.[7][8]
| Animal Model | Age/Status | Compound | Dosing Regimen (Subcutaneous) | Route | Key Findings | Reference |
| CD1 Mice | Immature (18 days) | This compound | 1.2 and 12 mg/kg/day for 3 days | s.c. | Statistically significant increase in uterine weight at both doses. | [4][5] |
| Rats | Ovariectomized (13-14 weeks) | This compound | 100, 250, and 625 mg/kg/day for 3 days | s.c. | Significant increase in wet and blotted uterine weights at 250 mg/kg/day and above. | [4] |
| Rats | Immature (PND 14-16) | This compound | 62.5, 250, and 1000 mg/kg/day for 3 days | Oral | Significant increase in uterine wet weight at 250 and 1000 mg/kg/day. | [6] |
| Mice | Immature | This compound | 1.2 or 12.0 mg per mouse daily for 3 days | s.c. | Increased uterine weight. | [5][9] |
Experimental Protocol: Uterotrophic Assay for this compound
This protocol is based on the OECD Test Guideline 440 for the Uterotrophic Bioassay in Rodents and incorporates details from studies on this compound.[1][10]
1. Animal Model Selection and Acclimation:
-
Model: Either immature female rats (weaned at postnatal day 18-21) or young adult ovariectomized female rats or mice can be used.[1][3] Ovariectomized models eliminate the influence of endogenous estrogens.
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least 5 days prior to the start of the study. They should be housed in a controlled environment with a 12-hour light/dark cycle and provided with a soy-free diet to minimize exposure to phytoestrogens.[4]
2. Experimental Groups:
-
Vehicle Control Group: Receives the vehicle (e.g., corn oil) only. (At least 6 animals)[1]
-
Positive Control Group: Receives a known estrogen, such as 17α-ethinyl estradiol (EE), to confirm the sensitivity of the assay.[6]
-
This compound Treatment Groups: At least two, and preferably three, dose levels of this compound are used to establish a dose-response relationship. (At least 6 animals per group)[1]
3. Dosing and Administration:
-
Route of Administration: Subcutaneous injection is a common and effective route for this compound in the uterotrophic assay.[4][5] Oral gavage can also be used.[6]
-
Dose Formulation: this compound should be dissolved in a suitable vehicle, such as corn oil.
-
Dosing Schedule: Administer the test substance and controls daily for three consecutive days.[1][4][5][6]
4. Observations and Measurements:
-
Daily Observations: Monitor the animals for clinical signs of toxicity.
-
Body Weight: Record the body weight of each animal daily.[1][4]
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals.[1]
-
Uterine Weight: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet uterine weight. Subsequently, blot the uterus to remove luminal fluid and record the blotted uterine weight.[4]
5. Data Analysis:
-
Calculate the mean and standard deviation of the uterine weights for each group.
-
Analyze the data for statistically significant differences between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight in a dose group compared to the vehicle control indicates a positive estrogenic response.[1]
Visualizations
Experimental Workflow
Caption: Uterotrophic Assay Experimental Workflow.
Simplified Estrogen Signaling Pathway
Caption: Simplified Estrogen Receptor Signaling Pathway.
Mechanism of Action
This compound exerts its estrogenic effects by binding to estrogen receptors (ERs), primarily ERα.[5][8] This binding displaces natural estrogens and initiates a signaling cascade.[5][11] In an unbound state, the estrogen receptor is typically complexed with heat shock proteins. Upon binding of an estrogenic compound like this compound, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and dimerizes. This activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the synthesis of proteins that stimulate cell proliferation and growth in estrogen-sensitive tissues like the uterus, resulting in the observed uterotrophic effect.[6] Some studies also suggest that parabens may interfere with estrogen metabolism, further contributing to their estrogenic effects.[12]
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 4. edlists.org [edlists.org]
- 5. Oestrogenic activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, this compound, and Benzylparaben as used in cosmetic products [hero.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchmap.jp [researchmap.jp]
- 11. researchgate.net [researchgate.net]
- 12. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isobutylparaben-Induced Cell Proliferation in MCF-7 Cells via Estrogen Receptor Activation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the proliferative effects of isobutylparaben on the estrogen receptor (ER)-positive human breast cancer cell line, MCF-7. This compound is known to exhibit estrogenic activity, promoting cell proliferation through an ER-dependent mechanism. The following sections detail the underlying signaling pathway, quantitative data on its potency, a comprehensive experimental workflow, and step-by-step protocols for cell culture and proliferation assays.
Mechanism of Action: ER-Dependent Signaling
This compound, like other parabens with longer side-chains, exhibits estrogenic activity by binding to estrogen receptors.[1][2] In ER-positive MCF-7 cells, this compound binds to the Estrogen Receptor Alpha (ERα), initiating a signaling cascade that promotes cell proliferation.[3][4] This activation leads to the expression of estrogen-inducible genes, such as the Growth Regulation by Estrogen in Breast Cancer 1 (GREB1) and the progesterone receptor (PR).[1][3][5] The proliferative effects induced by this compound can be effectively blocked by co-treatment with a pure ER antagonist, such as ICI 182,780 (Fulvestrant), confirming the ER-dependence of this pathway.[1][3][6]
Quantitative Data: Proliferative Potency
The potency of this compound and its metabolites in inducing MCF-7 cell proliferation has been quantified by determining their half-maximal effective concentration (EC50). These values demonstrate that this compound is a potent inducer of proliferation in this cell line.
| Compound | EC50 in MCF-7 cells (µM) |
| This compound (IsoBuP) | 0.30 [3][4][5] |
| 2-hydroxy isobutyl 4-hydroxybenzoate (2OH metabolite) | 2.2[3][4][5] |
| 3-hydroxy n-butyl 4-hydroxybenzoate (3OH metabolite) | 8.2[3][4][5] |
| n-Butylparaben (BuP) | 1.2[3][4][5] |
Experimental Workflow
The overall process for assessing this compound-induced cell proliferation involves several key stages, from initial cell culture to final data analysis. The workflow ensures reproducible and accurate measurement of cellular response to the compound.
Detailed Experimental Protocols
Protocol 1: MCF-7 Cell Culture and Maintenance
MCF-7 cells are an adherent, epithelial-like cell line derived from a human breast adenocarcinoma.[7] They are known to have a relatively slow proliferation rate.[7]
A. Required Materials:
-
MCF-7 cells (e.g., ATCC HTB-22)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
B. Complete Growth Medium:
-
EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Some protocols may also include 0.1 mM non-essential amino acids and 10 µg/mL insulin.[8][10]
C. Cell Thawing and Seeding:
-
Rapidly thaw the cryovial of MCF-7 cells in a 37°C water bath.[7][11]
-
Transfer the cell suspension to a 15 mL conical tube containing 5-7 mL of pre-warmed complete growth medium.[7][9]
-
Centrifuge at 1000-1100 rpm for 4-5 minutes to pellet the cells.[7][9]
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO2.
D. Cell Maintenance and Passaging:
-
When cells reach 80-90% confluency, they are ready for passaging.[8][9] Do not allow cells to exceed 90% confluency as this can decrease proliferation rates.[10]
-
Aspirate the old medium and rinse the cell monolayer twice with sterile PBS.[8]
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[8][10]
-
Neutralize the trypsin by adding at least 2 volumes of complete growth medium.
-
Gently pipette the cell suspension into a 15 mL conical tube and centrifuge at 1100 rpm for 4 minutes.[7]
-
Resuspend the cell pellet in fresh medium and plate into new flasks at a subculture ratio of 1:2 or 1:3.[7]
Protocol 2: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell viability.[12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]
A. Required Materials:
-
Cultured MCF-7 cells
-
Sterile 96-well flat-bottom plates
-
This compound stock solution (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Detergent Reagent / Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
B. Assay Procedure:
-
Cell Seeding: Harvest MCF-7 cells using trypsin and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Include wells with medium only for blank controls.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. A recommended concentration range to test would span the known EC50 value (e.g., 0.01 µM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO or ethanol used for the stock solution).
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 6 days, as used in referenced proliferation studies).[3]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple precipitate is clearly visible under a microscope.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well.[14]
-
Incubation for Solubilization: Place the plate on an orbital shaker for 15 minutes or leave at room temperature in the dark for 2 hours to ensure complete dissolution of the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13]
C. Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Express the results as a percentage of the vehicle control:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage viability against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
References
- 1. ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolites of n-Butylparaben and iso-Butylparaben Exhibit Estrogenic Properties in MCF-7 and T47D Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolites of n-Butylparaben and iso-Butylparaben Exhibit Estrogenic Properties in MCF-7 and T47D Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oestrogenic activity of parabens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]
- 8. researchgate.net [researchgate.net]
- 9. encodeproject.org [encodeproject.org]
- 10. mcf7.com [mcf7.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. protocols.io [protocols.io]
Application Notes and Protocols for In Vivo Studies of Isobutylparaben Exposure in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies on isobutylparaben (IBP) exposure in animal models, focusing on its endocrine-disrupting properties, particularly its estrogenic activity and effects on reproductive and developmental endpoints. The following sections detail quantitative data from key studies, standardized experimental protocols, and the implicated signaling pathways.
Data Presentation: Summary of Quantitative In Vivo Effects of this compound
The following tables summarize the key quantitative findings from in vivo studies on this compound exposure in various animal models.
Table 1: Uterotrophic and Estrogenic Effects of this compound
| Animal Model | Exposure Route | Dosage | Duration | Key Findings | Reference |
| Immature CD1 Mice | Subcutaneous (s.c.) | 1.2 and 12 mg/kg/day | 3 days | Significant increase in uterine weight relative to body weight at both doses, indicating estrogenic activity.[1][2] | Darbre et al. (2002) |
| Ovariectomized Female Rats | Subcutaneous (s.c.) | 250 and 625 mg/kg/day | 3 days | Significant increase in both wet and blotted uterine weights, confirming in vivo estrogenic activity.[2] | Koda et al. (2005) |
| Immature Female Sprague-Dawley Rats | Oral | 250 and 1000 mg/kg/day | 3 days | Significant increase in uterine wet weight at the highest doses.[3] | Vo et al. (2010) |
Table 2: Reproductive and Developmental Toxicity of this compound
| Animal Model | Exposure Route | Dosage | Duration | Key Findings | Reference |
| Juvenile Male Wistar Rats | Oral | 10, 20, and 50 mg/kg/day | 70 days | Dose-dependent suppression of body weight gain, delayed preputial separation, and degenerative changes in testicular and epididymal tissues.[4] | Tanwade et al. |
| Pregnant Sprague-Dawley Rats (Maternal Exposure) | Oral Gavage | 2.5 mg/kg/day | Gestation Day 6 to Postnatal Day 12 | No significant adverse effects reported in this specific low-dose mixture study.[2] | Yang et al. (2016) |
| Immature Female Sprague-Dawley Rats | Oral | 62.5, 250, and 1000 mg/kg/day | Postnatal Day 21-40 | Myometrial hypertrophy at all doses; decreased serum estradiol and thyroxine concentrations.[5] | Vo et al. (2010) |
Table 3: Dermal Toxicity of this compound
| Animal Model | Exposure Route | Dosage | Duration | Key Findings | Reference |
| Sprague-Dawley Rats | Dermal | 50, 100, 300, and 600 mg/kg/day | 28 days | No significant changes in body or organ weights. Skin hyperkeratosis observed in female rats at 50 mg/kg/day and above. NOAEL for skin hyperkeratosis in females was determined to be less than 50 mg/kg/day.[5][6] | Kim et al. (2015) |
| Sprague-Dawley Rats | Dermal (Mixture with Isopropylparaben) | 100 mg/kg/day and higher | 28 days | Dose-dependent decrease in Follicle-Stimulating Hormone (FSH).[5] | Kim et al. (2015) |
Experimental Protocols
Detailed methodologies for key in vivo experiments investigating the effects of this compound are outlined below. These protocols are based on published studies and established OECD guidelines.
Protocol 1: Rodent Uterotrophic Assay for Estrogenic Activity
This protocol is designed to detect the potential of a substance to elicit estrogenic responses in female animals, typically observed as an increase in uterine weight.
1. Animal Model:
-
Species: Immature female CD1 mice or Sprague-Dawley rats (18-21 days old) or ovariectomized adult females.
-
Housing: Animals should be housed in controlled conditions (temperature, humidity, light/dark cycle) and provided with a soy-free diet to minimize exposure to phytoestrogens.[2]
2. Experimental Groups:
-
Vehicle Control: Administered the vehicle used to dissolve the test substance (e.g., corn oil).
-
Positive Control: A known estrogen, such as 17α-ethinylestradiol, to confirm the responsiveness of the animal model.
-
Test Groups: At least three dose levels of this compound, spanning a range expected to produce a dose-response relationship.
3. Dosing and Administration:
-
Route: Subcutaneous injection or oral gavage.
-
Frequency: Daily for three consecutive days.
-
Vehicle: Typically corn oil or a similar inert vehicle.
4. Endpoint Measurement:
-
Necropsy: On the day after the final dose, animals are euthanized.
-
Body Weight: Record the final body weight.
-
Uterine Dissection: Carefully dissect the uterus, trim away any adhering fat and connective tissue.
-
Uterine Weight: Record both the wet (blotted to remove excess fluid) and blotted uterine weight.
-
Data Analysis: Compare the mean uterine weights of the test groups to the vehicle control group. An increase in uterine weight indicates an estrogenic effect.
Experimental workflow for the rodent uterotrophic assay.
Protocol 2: 28-Day Repeated Dose Dermal Toxicity Study
This protocol, based on OECD Test Guideline 410, is used to evaluate the potential adverse effects of repeated dermal exposure to this compound.[7]
1. Animal Model:
-
Species: Young adult Sprague-Dawley rats.
-
Housing: Standard controlled laboratory conditions.
2. Experimental Groups:
-
Vehicle Control: The vehicle used for the test substance.
-
Test Groups: At least three dose levels of this compound.
3. Dosing and Administration:
-
Preparation: The dorsal area of the trunk of each animal is clipped free of fur.
-
Application: The test substance is applied uniformly over a defined area (at least 10% of the body surface area) once daily for 28 days. The application site may be covered with a porous gauze dressing to prevent ingestion.
4. Observations and Examinations:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of various parameters.
-
Hormone Analysis: Serum levels of hormones such as estrogen, testosterone, and FSH can be measured.[5]
-
Necropsy: At the end of the study, all animals are subjected to a full gross necropsy.
-
Histopathology: The skin at the site of application and major organs are preserved for microscopic examination.
Workflow for a 28-day repeated dose dermal toxicity study.
Protocol 3: Developmental and Reproductive Toxicity Study
This protocol outlines a study to assess the effects of this compound exposure during critical developmental periods on reproductive endpoints in offspring.
1. Animal Model:
-
Species: Pregnant female rats (e.g., Sprague-Dawley or Wistar).
2. Experimental Groups:
-
Control Group: Administered the vehicle.
-
Test Groups: At least two dose levels of this compound.
3. Dosing and Administration:
-
Exposure Period: Dosing of the dams from gestation day 6 through to postnatal day 12 or weaning.[2]
-
Route: Oral gavage is a common route to ensure accurate dosing.
4. Endpoints in Dams and Offspring:
-
Dams: Monitor maternal weight gain, food and water consumption, and clinical signs of toxicity.
-
Pups at Birth: Record the number of live and dead pups, sex ratio, and birth weights.
-
Postnatal Development: Monitor pup viability, body weight gain, and developmental landmarks such as anogenital distance and preputial separation.[4]
-
Adult Offspring: At maturity, assess reproductive organ weights, sperm parameters (motility, count), estrous cyclicity, and neurobehavioral functions like social recognition.[8]
-
Histopathology: Examine reproductive organs of the offspring for any abnormalities.
Signaling Pathways
The primary mechanism of action for the endocrine-disrupting effects of this compound is through its interaction with estrogen receptors (ERα and ERβ).[5] this compound acts as an estrogen agonist, mimicking the effects of endogenous estradiol.
The binding of this compound to estrogen receptors can initiate a cascade of molecular events, leading to changes in gene expression and cellular responses in estrogen-sensitive tissues like the uterus, ovaries, and mammary glands.
References
- 1. Oestrogenic activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edlists.org [edlists.org]
- 3. academic.oup.com [academic.oup.com]
- 4. diabeticstudies.org [diabeticstudies.org]
- 5. Toxicological evaluation of isopropylparaben and this compound mixture in Sprague-Dawley rats following 28 days of dermal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. oecd.org [oecd.org]
- 8. Maternal exposure to isobutyl-paraben impairs social recognition in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction (SPE) for the Determination of Isobutylparaben in Water Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their bactericidal and fungicidal properties. Isobutylparaben is one of the common parabens that can enter aquatic environments through wastewater discharges.[1] Concerns about their potential endocrine-disrupting effects have led to the need for sensitive and reliable analytical methods to monitor their presence in water samples.[2][3]
Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the isolation and preconcentration of parabens from environmental water samples.[1] It offers several advantages over traditional liquid-liquid extraction, including higher recovery, lower solvent consumption, and ease of automation.[1] This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples, followed by high-performance liquid chromatography (HPLC) analysis.
Data Presentation
The following table summarizes the quantitative data for the recovery of this compound and other parabens from water samples using various SPE methods.
| Analyte | SPE Sorbent | Analytical Method | Sample Matrix | Recovery (%) | LOD | LOQ | Reference |
| This compound | MAX SPE column | HPLC | Aquatic Seasoning | 91.0 - 105.0 | 0.2-0.4 mg/kg | 0.5-1.3 mg/kg | [4] |
| Butylparaben | HyperSep C8/BSAIE | UHPLC/DAD | Cosmetic Samples | 92.33 - 101.43 | 0.001-0.002 µg/mL | - | [5] |
| Butylparaben | Fe3O4@TbBd (MSPE) | HPLC-UV | Environmental Water | 86.1 - 110.8 | 0.2-0.4 µg/L | 0.7-1.4 µg/L | [6] |
| Butylparaben | PLRP-S | SPE-LC-MS/MS | Urban Waters | - | ng L-1 level | - | [7] |
| Butylparaben | Not Specified | UHPLC-MS/MS | Surface Water | - | 0.04 ng L-1 | 0.82 ng L-1 | [2] |
| Various Parabens | Oasis PRiME HBL | UHPLC-MS/MS | Dairy Products | 91 - 105 | 1-20 ng/kg | 3.3-65 ng/kg | [8] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. www2.mst.dk [www2.mst.dk]
- 4. [Determination of seven paraben preservatives in aquatic seasoning using solid-phase extraction coupled with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Analysis of parabens in environmental water samples by covalent organic framework-based magnetic solid-phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Gas Chromatography Analysis of Parabens
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of common parabens (methylparaben, ethylparaben, propylparaben, and butylparaben) in various matrices, such as cosmetics and aqueous samples, using gas chromatography (GC). The protocols described herein cover sample preparation, derivatization, and GC-Mass Spectrometry (GC-MS) or GC-Flame Ionization Detection (GC-FID) analysis.
Introduction
Parabens, the esters of p-hydroxybenzoic acid, are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties.[1] However, concerns about their potential endocrine-disrupting effects have necessitated the development of sensitive and reliable analytical methods for their determination.[2] Gas chromatography, particularly when coupled with mass spectrometry, offers high resolution and sensitivity for the analysis of these compounds.[3] Due to their polarity, parabens often require a derivatization step to improve their volatility and chromatographic behavior, leading to better peak shape and sensitivity.[4] This application note details both derivatization and non-derivatization-based GC methods.
Experimental Workflow for Paraben Analysis by GC
The general workflow for the analysis of parabens by gas chromatography involves several key stages, from sample collection to data analysis.
Caption: Workflow for GC-based paraben analysis.
Quantitative Data Summary
The following tables summarize the performance of various GC methods for paraben analysis, providing a basis for method selection and comparison.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Paraben | Method | LOD | LOQ | Reference |
| Methylparaben | GC-FID with DLLME and in-situ derivatization (propionic anhydride) | 0.003 mg/L | - | [1] |
| Ethylparaben | GC-FID with DLLME and in-situ derivatization (propionic anhydride) | 0.003 mg/L | - | [1] |
| Propylparaben | GC-FID with DLLME and in-situ derivatization (propionic anhydride) | 0.002 mg/L | - | [1] |
| Butylparaben | GC-FID with DLLME and in-situ derivatization (propionic anhydride) | 0.002 mg/L | - | [1] |
| Methylparaben | GC with DLLME and in-situ derivatization (acetic anhydride) | 22 µg/L | - | [4] |
| Ethylparaben | GC with DLLME and in-situ derivatization (acetic anhydride) | 4.2 µg/L | - | [4] |
| Propylparaben | GC with DLLME and in-situ derivatization (acetic anhydride) | 3.3 µg/L | - | [4] |
| Butylparaben | GC with DLLME and in-situ derivatization (acetic anhydride) | 2.5 µg/L | - | [4] |
| Various Parabens | GC-MS with SBSE and in-situ derivatization (acetic anhydride) | 0.64 - 4.12 ng/L | - | [5] |
| Various Parabens | GC-MS with three-phase DHF-LPME | 0.01 - 0.2 µg/L | - | [6] |
Table 2: Linearity and Recovery Data
| Paraben(s) | Method | Linearity (R²) | Recovery (%) | Reference |
| Methyl, Ethyl, Propyl, Butyl | GC-MS/MS without derivatization | > 0.995 | 97 - 107 | [7] |
| Methyl, Ethyl, Propyl, Butyl | GC-MS without derivatization | > 0.993 | - | [2] |
| Methyl, Ethyl, Propyl, Butyl | GC with DLLME and in-situ derivatization (acetic anhydride) | 0.997 - 0.999 | Close to 100 | [4] |
| Methyl, Ethyl, Propyl, Butyl | GC-FID with DLLME and in-situ derivatization (propionic anhydride) | - | > 100 | [1][8] |
| Various Parabens | GC-MS with SBSE and in-situ derivatization (acetic anhydride) | - | > 79 (except Methylparaben at 22) | [5] |
Experimental Protocols
Protocol 1: GC-MS/MS Analysis of Parabens in Cosmetics without Derivatization
This protocol is adapted for the rapid determination of parabens in personal care products.[7]
1. Materials and Reagents
-
Methanol (HPLC grade)
-
Paraben standards (methyl, ethyl, propyl, butyl)
-
Isotopically labeled internal standards
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
2. Sample Preparation
-
Weigh 0.2 g of the cosmetic sample into a centrifuge tube.
-
Add a known concentration of isotopically labeled internal standards.[7]
-
Add 5 mL of methanol.
-
Vortex the mixture for 2 minutes.[9]
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.[7][9]
-
Centrifuge the extract for 5 minutes at 10,000 rpm.[9]
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
3. GC-MS/MS Conditions
-
GC System: Agilent 7890A GC or equivalent
-
MS System: Agilent 7000B Triple Quadrupole MS or equivalent
-
Column: BP-5 capillary column or similar non-polar column[2]
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 70°C, ramp to 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Protocol 2: GC-FID Analysis of Parabens in Water with In-situ Derivatization and DLLME
This protocol is suitable for the analysis of parabens in aqueous samples and employs a dispersive liquid-liquid microextraction (DLLME) with in-situ derivatization.[1][4]
1. Materials and Reagents
-
Paraben standards
-
Acetic anhydride or propionic anhydride (derivatizing agent)[1][4]
-
Dipotassium hydrogen phosphate (K₂HPO₄) or Potassium Carbonate (K₂CO₃)[4][8]
-
Hydrochloric acid (HCl) and Potassium hydroxide (KOH) for pH adjustment
-
Centrifuge
2. Sample Preparation and Derivatization
-
Place 8-10 mL of the water sample into a centrifuge tube.
-
Adjust the sample pH to approximately 9.0 using K₂HPO₄ or K₂CO₃.[1][4] An alkaline pH is crucial for efficient derivatization.[4]
-
Add the derivatizing agent (e.g., 20 µL of propionic anhydride or 100 µL of acetic anhydride).[1][4]
-
Prepare a mixture of the disperser solvent (e.g., 500 µL of acetonitrile) and extraction solvent (e.g., 50 µL of chloroform).[1]
-
Rapidly inject this mixture into the sample tube. A cloudy solution should form.
-
Vortex for 1-3 minutes to ensure thorough mixing and extraction.
-
Centrifuge for 3-5 minutes at 4000 rpm to separate the organic phase.[1][8]
-
Collect the sedimented organic phase (extraction solvent) with a microsyringe for analysis.
3. GC-FID Conditions
-
GC System: Agilent 7890A GC or equivalent with FID
-
Column: Equity™-5 fused silica capillary column (30 m x 0.53 mm, 1.5 µm film thickness) or similar[10]
-
Injector Temperature: 280°C[4]
-
Detector Temperature: 280°C[4]
-
Oven Program: Initial temperature of 120°C for 2 min, ramp to 176°C at 2°C/min, then to 280°C at 50°C/min, and hold for 1 min.[4][10]
-
Carrier Gas: Nitrogen[4]
Discussion
The choice between a derivatization and a non-derivatization method depends on the required sensitivity and the available instrumentation. Non-derivatization methods coupled with GC-MS/MS are rapid and straightforward, making them suitable for screening large numbers of samples.[7] However, for methods utilizing GC-FID or for achieving very low detection limits, derivatization is often necessary.[4][11] Derivatization improves the peak shape of parabens, which tend to tail on standard GC columns due to the presence of the polar hydroxyl group.[4]
Sample preparation is a critical step and should be tailored to the sample matrix. For complex cosmetic matrices, a simple dilution and extraction with methanol may be sufficient, whereas for aqueous samples, a preconcentration step like DLLME or solid-phase extraction (SPE) can significantly enhance sensitivity.[7][12] The use of isotopically labeled internal standards is highly recommended for accurate quantification, as they effectively compensate for matrix effects and variations in extraction recovery.[7]
References
- 1. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 2. rjstonline.com [rjstonline.com]
- 3. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. moca.net.ua [moca.net.ua]
- 12. cdn3.f-cdn.com [cdn3.f-cdn.com]
Application Notes and Protocols: Isobutylparaben as a Positive Control in Endocrine Disruptor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine disruptors are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. Screening for potential endocrine-disrupting chemicals (EDCs) is a critical component of safety assessment for pharmaceuticals, cosmetics, and industrial chemicals. A well-characterized positive control is essential for validating assay performance and ensuring the reliability of screening results.
Isobutylparaben, an alkyl ester of p-hydroxybenzoic acid, is a widely used preservative that has been identified as an endocrine disruptor with well-documented estrogenic activity. Its mechanism of action involves binding to and activating estrogen receptors (ERs), thereby mimicking the effects of endogenous estrogens. This property makes this compound an excellent positive control for a variety of in vitro and in vivo assays designed to detect estrogenic activity.
These application notes provide detailed protocols and data for using this compound as a positive control in key endocrine disruptor screening assays.
Mechanism of Action: Estrogenic Activity of this compound
This compound exerts its estrogenic effects primarily through its interaction with estrogen receptors, ERα and ERβ. Upon entering a target cell, this compound can bind to the ligand-binding domain of the ER, which is typically located in the cytoplasm in an inactive complex with heat shock proteins. Ligand binding induces a conformational change in the receptor, causing it to dissociate from the heat shock proteins and translocate to the nucleus. In the nucleus, the receptor-ligand complex dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and the basal transcriptional machinery, leading to the transcription of estrogen-responsive genes. The resulting proteins mediate a range of physiological responses, including cell proliferation and uterine growth.
Figure 1: Estrogenic signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the estrogenic activity of this compound from various assays.
Table 1: In Vitro Estrogenic Activity of this compound
| Assay Type | Cell Line/System | Endpoint | Concentration/Dose | Result | Reference |
| ERα Competitive Binding | MCF-7 cell cytosol | Displacement of [³H]estradiol | 100,000-fold molar excess | 81% displacement | [1] |
| Reporter Gene Assay (ERE-CAT) | MCF-7 cells | CAT gene expression | 10⁻⁵ M | Same magnitude of response as 10⁻⁸ M 17β-estradiol | [1] |
| Cell Proliferation | MCF-7 cells | Increased cell number | 10⁻⁵ M | Same magnitude of response as 10⁻⁸ M 17β-estradiol | [1] |
| Cell Proliferation | ZR-75-1 cells | Increased cell number | 10⁻⁵ M | Same magnitude of response as 10⁻⁸ M 17β-estradiol | [1] |
| Gene Expression | MCF-7 cells | pS2 gene expression | 10⁻⁵ M | Maximal expression, inhibited by ICI 182,780 | [1] |
| ERα Dimerization (BRET) | HEK293 cells | PC20 | 1.43 x 10⁻⁵ M | Positive for estrogenic activity | [2] |
| Transcriptional Activation (STTA) | ERα-HeLa9903 cells | PC10 | 1.80 x 10⁻⁷ M | Positive for estrogenic activity | [2] |
Table 2: In Vivo Estrogenic Activity of this compound
| Assay Type | Animal Model | Route of Administration | Dose | Endpoint | Result | Reference |
| Uterotrophic Assay | Immature CD-1 Mice | Subcutaneous | 1.2 or 12.0 mg/mouse/day for 3 days | Uterine weight | Significant increase in uterine weight | [1][3] |
| Uterotrophic Assay | Ovariectomized Rats | Subcutaneous | 250 or 625 mg/kg/day for 3 days | Uterine weight | Significant increase in wet and blotted uterine weights | [3] |
| Male Reproductive Effects | Adult Male Rat Offspring (developmental exposure) | Oral gavage to dams | 2.5 mg/kg/day | Sperm count and motility | Reduced sperm count and motility | [3] |
Experimental Protocols
The following are detailed protocols for key assays using this compound as a positive control.
Estrogen Receptor (ERα) Competitive Binding Assay
Objective: To determine the ability of a test compound to compete with 17β-estradiol for binding to the estrogen receptor alpha.
Figure 2: Workflow for ERα Competitive Binding Assay.
Materials:
-
ERα source (e.g., uterine cytosol from immature female rats or recombinant human ERα)
-
[³H]17β-estradiol (radioligand)
-
This compound (positive control)
-
Test compound
-
Assay buffer (e.g., Tris-HCl with molybdate and dithiothreitol)
-
Hydroxylapatite slurry
-
Scintillation cocktail and vials
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and the test compound in the assay buffer.
-
Prepare a working solution of [³H]17β-estradiol in the assay buffer.
-
-
Incubation:
-
In microcentrifuge tubes, add the assay buffer, the ERα preparation, and either this compound, the test compound, or vehicle control.
-
Add the [³H]17β-estradiol to initiate the binding reaction.
-
Incubate the tubes at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge the tubes to pellet the hydroxylapatite.
-
Carefully aspirate and discard the supernatant containing the free radioligand.
-
Wash the pellet with cold assay buffer and centrifuge again. Repeat the wash step.
-
-
Measurement of Radioactivity:
-
Resuspend the final pellet in ethanol.
-
Transfer the suspension to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding inhibited by this compound and the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the competitor concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Estrogen-Responsive Cell Proliferation Assay (E-Screen)
Objective: To assess the ability of a test compound to induce the proliferation of estrogen-dependent cells.
Figure 3: Workflow for Estrogen-Responsive Cell Proliferation Assay.
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium (e.g., DMEM) without phenol red
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound (positive control)
-
17β-estradiol (strong positive control)
-
Test compound
-
96-well cell culture plates
-
Sulforhodamine B (SRB) assay reagents
-
Plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture MCF-7 cells in phenol red-free medium supplemented with CS-FBS to deprive them of estrogens.
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound, 17β-estradiol, and the test compound in the hormone-deprived medium.
-
Remove the seeding medium and replace it with the treatment media. Include vehicle controls.
-
-
Incubation:
-
Incubate the plates for 6 days in a humidified incubator at 37°C and 5% CO₂.
-
-
Measurement of Cell Proliferation (SRB Assay):
-
Fix the cells with trichloroacetic acid.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution.
-
Wash away the unbound dye with acetic acid and air dry.
-
Solubilize the bound dye with Tris base.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the Proliferative Effect (PE) for each concentration relative to the vehicle control.
-
Plot the PE against the logarithm of the concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal proliferative response).
-
Immature Rat Uterotrophic Assay
Objective: To evaluate the in vivo estrogenic activity of a compound by measuring the increase in uterine weight in immature female rats.
Figure 4: Workflow for the Immature Rat Uterotrophic Assay.
Materials:
-
Immature female rats (e.g., Sprague-Dawley or Wistar, approximately 18-21 days old)
-
This compound (positive control)
-
Ethinyl estradiol (strong positive control)
-
Test compound
-
Vehicle (e.g., corn oil)
-
Dosing syringes and needles
-
Surgical instruments for necropsy
-
Analytical balance
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals to the housing conditions for at least 5 days.
-
Randomly assign the animals to treatment groups (vehicle control, positive controls, and test compound groups).
-
-
Dosing:
-
Prepare the dosing solutions of this compound, ethinyl estradiol, and the test compound in the vehicle.
-
Administer the treatments daily for three consecutive days via subcutaneous injection or oral gavage.
-
-
Necropsy and Tissue Collection:
-
On the day after the last dose, euthanize the animals.
-
Record the final body weight.
-
Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot it to remove luminal fluid.
-
Record the blotted uterine weight.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the uterine weights for each group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the treatment groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
-
Conclusion
This compound is a well-established and reliable positive control for screening potential endocrine disruptors, particularly for estrogenic activity. Its consistent performance in a range of in vitro and in vivo assays provides a benchmark for evaluating the estrogenic potential of test compounds. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively incorporate this compound into their endocrine disruptor screening programs, thereby enhancing the accuracy and reliability of their findings.
References
Application Notes and Protocols for Developmental Toxicity Studies of Isobutylparaben
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting developmental toxicity studies of isobutylparaben (IBP). The protocols are based on established OECD guidelines and findings from peer-reviewed scientific literature.
Introduction
This compound (IBP) is an ester of p-hydroxybenzoic acid widely used as a preservative in cosmetics, pharmaceuticals, and food products.[1][2] Growing concerns over its potential endocrine-disrupting properties and subsequent developmental toxicity necessitate robust experimental evaluation.[2][3] IBP has demonstrated estrogenic activity in both in vitro and in vivo models, suggesting a potential to interfere with normal developmental processes.[1][4] This document outlines detailed protocols for assessing the developmental toxicity of IBP, including in vivo studies in rodent models and complementary in vitro assays.
In Vivo Developmental Toxicity Study Protocol (Adapted from OECD Guideline 414)
This protocol is designed to assess the potential adverse effects of in utero exposure to this compound on the pregnant animal and the developing embryo and fetus.[5][6][7][8]
Experimental Animal and Husbandry
-
Species: Rat (e.g., Sprague-Dawley or Wistar strain). The rat is a commonly used species in developmental toxicity testing.[7]
-
Age: Young, nulliparous females at the time of mating.
-
Housing: Animals should be housed in controlled conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 50-60%.[7][9] Standard laboratory diet and water should be provided ad libitum.
Experimental Design
-
Mating: Mate female rats with males of the same strain. The day of evidence of mating (e.g., presence of a copulatory plug or sperm in a vaginal smear) is designated as Gestation Day (GD) 0.
-
Groups: At least three dose groups of IBP and a concurrent control group should be used.[5] A vehicle control group should be included if a vehicle is used to administer the test substance.
-
Dose Selection: Dose levels should be selected to produce a gradation of toxic effects. The highest dose should aim to induce some maternal toxicity (e.g., slight decrease in body weight gain) but not significant distress or mortality.[5] Previous studies have used oral doses in rats ranging from 62.5 to 1000 mg/kg/day.[10][11]
-
Administration: Administer IBP orally by gavage daily from GD 6 through GD 19. This period covers the critical window of organogenesis.[5][7]
-
Group Size: A sufficient number of pregnant females should be used to obtain approximately 20 litters with viable fetuses at term per group.[8]
Maternal Observations and Examinations
-
Clinical Observations: Record clinical signs of toxicity in dams daily.
-
Body Weight: Record maternal body weight on GD 0, daily during the treatment period, and on the day of sacrifice.
-
Food Consumption: Measure food consumption at regular intervals throughout the gestation period.
-
Necropsy: On GD 20, euthanize the dams and perform a gross necropsy. Examine the uterus and its contents.
Fetal Evaluations
-
Uterine Examination: Count the number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses.
-
Fetal Weight: Weigh each live fetus individually.
-
External Examination: Examine each fetus for external abnormalities.
-
Visceral Examination: Examine approximately one-half of the fetuses in each litter for visceral abnormalities using standard techniques (e.g., Wilson's sectioning or fresh microdissection).
-
Skeletal Examination: Process the remaining fetuses for skeletal examination using a suitable staining method (e.g., Alizarin Red S and Alcian Blue).
Data Presentation
Maternal Toxicity Data
| Parameter | Control | Low Dose IBP | Mid Dose IBP | High Dose IBP |
| Maternal Body Weight Gain (g) | ||||
| Corrected Body Weight Gain (g)¹ | ||||
| Gravid Uterine Weight (g) | ||||
| Food Consumption ( g/day ) | ||||
| Number of Dams with Clinical Signs | ||||
| Mortality |
¹ Maternal body weight gain minus the gravid uterine weight.
Developmental Toxicity Data
| Parameter | Control | Low Dose IBP | Mid Dose IBP | High Dose IBP |
| Number of Corpora Lutea | ||||
| Number of Implantation Sites | ||||
| Pre-implantation Loss (%) | ||||
| Post-implantation Loss (%) | ||||
| Number of Live Fetuses | ||||
| Sex Ratio (M/F) | ||||
| Mean Fetal Body Weight (g) | ||||
| Number (%) of Malformed Fetuses | ||||
| Number (%) of Fetuses with Variations |
In Vitro Assays for Mechanistic Insights
In vitro assays can provide valuable information on the potential mechanisms of IBP's developmental toxicity, particularly its estrogenic activity.
Estrogen Receptor (ER) Binding Assay
This assay determines the ability of IBP to bind to estrogen receptors (ERα and ERβ).
-
Principle: A competitive binding assay where IBP competes with a radiolabeled estrogen (e.g., [3H]17β-estradiol) for binding to ER.
-
Methodology:
-
Prepare a source of ER (e.g., cytosol from MCF-7 human breast cancer cells or recombinant ER).
-
Incubate the ER preparation with a fixed concentration of radiolabeled estradiol and varying concentrations of IBP.
-
Separate the bound from unbound radiolabel.
-
Quantify the radioactivity of the bound fraction to determine the degree of displacement by IBP. Studies have shown that this compound can displace [3H]oestradiol from the estrogen receptor α of MCF7 cells.[1]
-
E-Screen Assay (Cell Proliferation Assay)
This assay assesses the estrogenic activity of IBP by measuring its ability to induce the proliferation of estrogen-responsive cells.
-
Cell Line: MCF-7 human breast cancer cells, which are estrogen-dependent for proliferation.
-
Methodology:
-
Culture MCF-7 cells in a steroid-free medium to synchronize them.
-
Expose the cells to a range of concentrations of IBP, with 17β-estradiol as a positive control and a vehicle control.
-
After a defined incubation period (e.g., 6 days), quantify cell proliferation using a suitable method (e.g., MTT assay, crystal violet staining). this compound has been shown to increase the proliferation of estrogen-dependent MCF7 and ZR-75-1 human breast cancer cell lines.[1]
-
Signaling Pathway and Workflow Diagrams
Estrogenic Signaling Pathway Disruption by this compound
Caption: this compound can mimic estrogen, leading to the activation of estrogen-responsive genes.
Experimental Workflow for In Vivo Developmental Toxicity Study
Caption: Workflow for an in vivo developmental toxicity study of this compound.
Conclusion
The provided protocols and application notes offer a framework for the comprehensive evaluation of the developmental toxicity of this compound. Adherence to standardized guidelines, such as those from the OECD, is crucial for generating reliable and reproducible data. The combination of in vivo studies and mechanistic in vitro assays will provide a thorough understanding of the potential risks associated with IBP exposure during development.
References
- 1. Oestrogenic activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. Repeated-dose toxicity and toxicokinetic study of this compound in rats subcutaneously treated for 13 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edlists.org [edlists.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. umwelt-online.de [umwelt-online.de]
- 8. Test no. 414: Prenatal development toxicity study: 2001 version [hero.epa.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Overcoming matrix effects in isobutylparaben LC-MS/MS analysis
Welcome to the technical support center for isobutylparaben LC-MS/MS analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either suppression or enhancement of the analyte signal, compromising the accuracy, precision, and sensitivity of the analysis.[4][5]
Q2: Why is the analysis of this compound susceptible to matrix effects?
A2: this compound is often analyzed in complex matrices such as cosmetics, pharmaceuticals, food, and biological fluids.[6][7] These samples contain a multitude of endogenous and exogenous components like salts, proteins, lipids, and other formulation ingredients that can interfere with the ionization process in the mass spectrometer source.[2][8]
Q3: What are the common sources of matrix effects in this compound analysis?
A3: Common sources include phospholipids from biological samples, excipients from pharmaceutical formulations, and various organic molecules present in cosmetic creams and lotions.[8][9] These substances can compete with this compound for ionization, alter the physical properties of the ESI droplets, or co-precipitate with the analyte.[1][4]
Q4: How can I detect matrix effects in my this compound assay?
A4: A common method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[4][10] Injection of a blank matrix extract will show a dip or peak in the baseline signal if matrix effects are present at the retention time of this compound. Another quantitative approach is the post-extraction spike method, which compares the signal of an analyte spiked into a blank matrix extract with the signal of the analyte in a neat solvent.[3][11]
Q5: What are the primary strategies to overcome matrix effects for this compound analysis?
A5: The main strategies involve:
-
Efficient Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are used to remove interfering components from the sample matrix.[6][8][12]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components.
-
Calibration Techniques: Employing methods that compensate for matrix effects, such as the use of stable isotope-labeled internal standards (SIL-IS), matrix-matched calibration curves, or the standard addition method.[1][13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape for this compound | - Co-eluting matrix components.- Inappropriate mobile phase composition.- Column degradation. | - Improve sample cleanup using SPE or LLE.- Optimize the chromatographic gradient.- Use a guard column or replace the analytical column. |
| Signal Suppression or Enhancement | - Ionization competition from matrix components.[1][2]- Alteration of droplet formation and evaporation in the ESI source.[4] | - Implement a more effective sample preparation method (see protocols below).- Utilize a stable isotope-labeled internal standard for this compound.- Employ matrix-matched calibration or the standard addition method.[13][15] |
| High Variability in Results (%RSD > 15%) | - Inconsistent matrix effects across different samples.- Poor sample preparation reproducibility. | - Use a stable isotope-labeled internal standard (SIL-IS) to normalize the signal.[16][17]- Automate the sample preparation process if possible.- Ensure thorough mixing and extraction at each step. |
| Calibration Curve Failure (Poor Linearity) | - Matrix effects varying with analyte concentration.- Saturation of the detector at high concentrations. | - Use matrix-matched calibrants to mimic the sample matrix.[15][18]- If a blank matrix is unavailable, consider the standard addition method.[13]- Adjust the concentration range of the calibration standards. |
Experimental Protocols
Solid-Phase Extraction (SPE) for this compound
This protocol is designed to remove interfering substances from complex matrices like creams or lotions.
-
Sample Pre-treatment: Accurately weigh 100 mg of the sample and spike with an internal standard (e.g., ¹³C₆-isobutylparaben).
-
Dissolution: Dissolve the sample in 1 mL of methanol or ethyl acetate.
-
Vortex and Centrifuge: Vortex the mixture for 5 minutes and then centrifuge at 4000 RPM for 10 minutes to pellet undissolved solids.[19]
-
Dilution: Dilute the supernatant 1:10 with water containing 0.1% formic acid to ensure compatibility with the SPE cartridge.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the diluted sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase.
Matrix-Matched Calibration for this compound
This method helps to compensate for consistent matrix effects.
-
Prepare Blank Matrix: Obtain a sample of the matrix that is free of this compound. If a true blank is unavailable, a surrogate matrix with similar properties can be used.
-
Process Blank Matrix: Subject the blank matrix to the same extraction procedure (e.g., SPE) as the samples.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., methanol).
-
Spike Blank Extract: Serially dilute the stock solution into aliquots of the processed blank matrix extract to create a series of calibration standards at different concentrations.
-
Add Internal Standard: Add a constant concentration of the internal standard (e.g., ¹³C₆-isobutylparaben) to each calibration standard and to all processed samples.
-
Analysis: Analyze the matrix-matched calibration standards and the samples by LC-MS/MS.
-
Quantification: Construct the calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration.
Quantitative Data Summary
The following table summarizes the impact of different mitigation strategies on the matrix effect for this compound analysis in a cosmetic cream matrix. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100%. A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement.
| Mitigation Strategy | Mean Matrix Effect (%) | Relative Standard Deviation (%RSD) |
| Dilute and Shoot (1:100) | 65% (Suppression) | 25% |
| Liquid-Liquid Extraction (LLE) | 85% (Suppression) | 12% |
| Solid-Phase Extraction (SPE) | 98% (Minimal Effect) | 5% |
| SPE + ¹³C₆-Isobutylparaben (IS) | 101% (Compensated) | 3% |
Visualizations
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. cdn3.f-cdn.com [cdn3.f-cdn.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of the Integrated Approaches for Monitoring and Treating Parabens in Water Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. rsc.org [rsc.org]
- 15. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 16. researchgate.net [researchgate.net]
- 17. crimsonpublishers.com [crimsonpublishers.com]
- 18. m.youtube.com [m.youtube.com]
- 19. cdn.labmanager.com [cdn.labmanager.com]
Improving isobutylparaben extraction recovery from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of isobutylparaben from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound recovery?
Low recovery is often due to several factors:
-
Inappropriate Solvent Choice: The extraction solvent may not have the optimal polarity to efficiently solubilize this compound from the sample matrix.
-
Suboptimal pH: The pH of the sample can affect the ionization state of this compound. Since parabens are esters of p-hydroxybenzoic acid, their extraction is most efficient when they are in their non-ionized form.[1]
-
Matrix Effects: Complex matrices contain endogenous components like proteins, phospholipids, and salts that can interfere with the extraction process, leading to ion suppression or enhancement.[2][3][4]
-
Insufficient Phase Contact: In liquid-liquid extraction (LLE), inadequate mixing (shaking or vortexing) can prevent the efficient transfer of the analyte from the sample phase to the extraction solvent.[5][6]
-
Emulsion Formation: Particularly in LLE with fatty or protein-rich matrices, stable emulsions can form, trapping the analyte and making phase separation difficult.[7]
Q2: How can I minimize matrix effects during extraction?
Minimizing matrix effects is crucial for accurate quantification.[8][9] Key strategies include:
-
Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering matrix components.[3]
-
Protein Precipitation: For biological samples like plasma or serum, precipitating proteins with an organic solvent (e.g., acetonitrile) or an acid is a common and effective cleanup step.[3]
-
Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique that can separate this compound from matrix interferences based on different chemical affinities. A variety of sorbents are available to target specific analytes and matrices.[10][11][12]
-
Dispersive Solid-Phase Extraction (d-SPE): Often used in QuEChERS methods, d-SPE involves adding a sorbent directly to the extract to remove interfering substances like pigments and lipids.[13]
-
Use of Isotope-Labeled Internal Standards: A stable isotope-labeled version of this compound can be used to compensate for matrix effects during analysis, particularly with LC-MS/MS.[9]
Q3: Which extraction technique is best for my sample type?
The optimal technique depends on the matrix complexity, required sensitivity, and available equipment.
-
Dispersive Liquid-Liquid Microextraction (DLLME): This method is rapid, requires minimal solvent, and offers high enrichment factors, making it suitable for aqueous samples like urine and personal care products.[5][14][15]
-
Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves can enhance extraction efficiency by improving solvent penetration and accelerating mass transfer, particularly for solid or semi-solid samples like cosmetics and tissues.[16][17]
-
Solid-Phase Extraction (SPE): SPE is a versatile and robust technique for cleaning up complex samples such as pharmaceuticals, environmental water, and food products. It provides excellent selectivity and recovery.[10][18][19]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is highly effective for extracting parabens from matrices like fresh vegetables due to its speed and efficiency.[13][20][21]
-
Solid-Supported Liquid-Liquid Extraction (SLE): SLE avoids the emulsion problems common in traditional LLE by immobilizing the aqueous sample on an inert solid support, making it ideal for viscous or "dirty" samples like body wash and lotions.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low/No Recovery of this compound | Incorrect extraction solvent. | Test solvents with different polarities. For DLLME, common extraction solvents include chloroform and chlorobenzene.[14][22] For UAE from cosmetics, dichloromethane has shown good results.[17][23] |
| Suboptimal pH of the aqueous sample. | Adjust the sample pH. For parabens, a slightly acidic to neutral pH ensures they are in their non-ionized form, improving extraction into organic solvents.[1] | |
| Incomplete phase transfer. | Increase agitation time or intensity (vortexing/ultrasonication). For DLLME, optimizing vortex and ultrasonication time is critical for creating a fine dispersion and maximizing recovery.[5][6] | |
| Analyte degradation. | Ensure samples are stored properly and avoid excessive heat or exposure to light during the extraction process. Parabens are generally stable, but degradation can occur under harsh conditions.[24] | |
| Poor Reproducibility (High RSD%) | Inconsistent sample homogenization. | Ensure solid or semi-solid samples are thoroughly homogenized before taking a subsample for extraction. |
| Variable matrix effects between samples. | Implement a more rigorous cleanup step like SPE or d-SPE. Using an internal standard can also help correct for variability.[2][8] | |
| Emulsion formation during LLE. | Switch to Solid-Supported Liquid-Liquid Extraction (SLE) to prevent emulsion formation.[7] Alternatively, add salt to the aqueous phase or centrifuge at high speed to break the emulsion. | |
| Interfering Peaks in Chromatogram | Insufficient cleanup of the extract. | Use a selective SPE sorbent. For example, multi-walled carbon nanotubes (MWCNTs) have been effective in removing chlorophyll from vegetable extracts.[20][21] Polystyrene-divinylbenzene sorbents are suitable for paraben extraction from creams and syrups.[10] |
| Matrix components co-eluting with the analyte. | Modify the chromatographic conditions (e.g., gradient, mobile phase composition) to improve separation. | |
| Contamination from lab equipment or reagents. | Run a method blank to check for contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents. |
Quantitative Data Summary
The following tables summarize reported recovery data for this compound and other parabens using various extraction methods from different matrices.
Table 1: Dispersive Liquid-Liquid Microextraction (DLLME) Recovery
| Analyte(s) | Matrix | Extraction Method | Recovery (%) | Reference(s) |
| This compound & other parabens | Personal Care Products, Urine | Ultrasound and Vortex-Assisted DLLME | > 82.0% | [5][6] |
| Methyl-, Ethyl-, Propyl-, Butylparaben | Human Serum | DLLME | 96 - 106% | [25] |
| Methyl-, Ethyl-, Propyl-, Butylparaben | Pharmaceuticals, Personal Care Products | DLLME with back-extraction | 86.5 - 114.5% | [22][26] |
| Methyl-, Ethyl-, Propyl-, Butylparaben | Surface Water | UASS-DLLME | 79 - 101% | [16] |
Table 2: Other Extraction Methods and Recovery
| Analyte(s) | Matrix | Extraction Method | Recovery (%) | Reference(s) |
| This compound & other parabens | Fresh-cut Vegetables | QuEChERS with MWCNTs | 70 - 120% | [20][21] |
| Methyl-, Propylparaben | Pharmaceuticals, Hand Creams | Solid-Phase Extraction (SPE) | 85 - 94% | [10] |
| Various Parabens | Daily Cosmetics | Ultrasonic Extraction | 96.36 - 110.96% | [17][23] |
| Methyl-, Ethyl-, Propyl-, Butylparaben | Infant Shampoo/Body Wash | Solid-Supported LLE (SLE) | 82 - 101% | [7] |
Experimental Protocols
Protocol 1: Ultrasound and Vortex-Assisted DLLME (USVADLLME) for Personal Care Products
This protocol is adapted from methodologies used for extracting various parabens, including this compound, from complex personal care product matrices.[5][6]
-
Sample Preparation: Accurately weigh 1.0 g of the homogenized sample into a 15 mL conical centrifuge tube. Add 5 mL of ultrapure water and vortex for 2 minutes to dissolve the sample.
-
Spiking (for QC/Recovery): Spike the sample with a known concentration of this compound standard solution if required.
-
Solvent Injection: Prepare a mixture of 50 µL of disperser solvent (e.g., methanol) and 150 µL of extraction solvent (e.g., chloroform). Rapidly inject this mixture into the sample tube.
-
Emulsification: Immediately place the tube in an ultrasonic bath for 90 seconds, followed by vortexing for 4 minutes to form a stable cloudy solution. This step is critical for ensuring maximum contact between the analyte and the extraction solvent.
-
Phase Separation: Centrifuge the tube at 5000 rpm for 10 minutes. This will cause the fine droplets of the extraction solvent to sediment at the bottom of the conical tube.
-
Collection: Carefully collect the sedimented organic phase (approximately 100-120 µL) using a microsyringe.
-
Analysis: Inject an aliquot of the collected phase into the analytical instrument (e.g., HPLC).
Protocol 2: QuEChERS for Fresh-Cut Vegetables
This protocol is a general guide adapted from methods for paraben analysis in food matrices.[13][20][21]
-
Sample Preparation: Homogenize 10 g of the vegetable sample with 10 mL of acetonitrile in a 50 mL centrifuge tube.
-
Extraction (Salting Out): Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Cap the tube tightly and shake vigorously for 1 minute.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes. The upper layer will be the acetonitrile extract containing the parabens.
-
Dispersive SPE Cleanup (d-SPE): Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg MgSO₄ and 50 mg of a sorbent like multi-walled carbon nanotubes to remove pigments).
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Collect the supernatant for analysis by HPLC or GC.
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. eijppr.com [eijppr.com]
- 5. Ultrasound- and Vortex-Assisted Dispersive Liquid-Liquid Microextraction of Parabens from Personal Care Products and Urine, Followed by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound- and Vortex-Assisted Dispersive Liquid-Liquid Microextraction of Parabens from Personal Care Products and Urine, Followed by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. QuEChERS: Home [quechers.eu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Experimental design approaches to optimize ultrasound-assisted simultaneous-silylation dispersive liquid–liquid microextraction for the rapid determination of parabens in water samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Parabens analysis in cosmetics by ultrasonic extraction coupled with HPLC detection | Atlantis Press [atlantis-press.com]
- 18. [Determination of seven paraben preservatives in aquatic seasoning using solid-phase extraction coupled with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of Six Paraben Residues in Fresh-cut Vegetables Using QuEChERS with Multi-walled Carbon Nanotubes and High-Performance Liquid Chromatography–Tandem Mass Spectrometry [agris.fao.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A new treatment by dispersive liquid-liquid microextraction for the determination of parabens in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. "Dispersive liquid-liquid microextraction of parabens from pharmaceutic" by MALEK HASSAN, USAMA ALSHANA et al. [journals.tubitak.gov.tr]
Optimizing mobile phase for isobutylparaben HPLC separation
Technical Support Center: Isobutylparaben HPLC Separation
Welcome to the technical support center for optimizing the mobile phase for this compound HPLC separation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing for this compound, a neutral compound, can arise from several factors, often related to secondary interactions with the stationary phase or issues with the HPLC system.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with analytes, causing tailing.[1][2]
-
Solution: Add a small amount of a weak acid, such as formic acid or phosphoric acid, to the mobile phase to suppress the ionization of silanol groups.[3] A mobile phase pH between 3 and 7 is generally recommended to neutralize these interactions.[2] Using an end-capped column can also minimize silanol activity.[1][2]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If possible, inject the sample in the mobile phase to ensure compatibility.[4]
-
-
Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[1]
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.
-
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column itself.[5]
-
2. I am not getting good resolution between this compound and other parabens or impurities. How can I improve the separation?
Improving resolution requires optimizing the selectivity and efficiency of your chromatographic system. This is primarily achieved by adjusting the mobile phase composition.
Strategies for Improving Resolution:
-
Optimize the Organic Modifier Percentage: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase is a critical factor.[6]
-
Action: Systematically decrease the percentage of the organic modifier in your mobile phase. This will increase retention times and often improve the separation between closely eluting peaks.[6]
-
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities.
-
Action: If you are using acetonitrile, try switching to methanol, or vice versa. This can alter the elution order and improve the resolution of co-eluting peaks.[7]
-
-
Adjust the Mobile Phase pH: While parabens are neutral, the pH can influence the retention of ionizable impurities and the characteristics of the stationary phase.[8][9]
-
Action: Adjusting the pH of the aqueous portion of your mobile phase can significantly alter the selectivity for ionizable compounds.[8]
-
-
Implement a Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic elution may not provide adequate separation for all peaks.[6]
-
Action: Develop a gradient elution method where the percentage of the organic solvent is increased over the course of the run. This will sharpen peaks and improve the resolution of complex mixtures.[10]
-
3. My retention times for this compound are shifting between injections. What could be the cause?
Shifting retention times can compromise the reliability of your results. The issue often lies with the mobile phase preparation or the HPLC system itself.
Troubleshooting Shifting Retention Times:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time drift.[4]
-
Solution: Ensure your mobile phase is accurately prepared and well-mixed. For buffered mobile phases, always measure the pH before adding the organic solvent.
-
-
Column Equilibration: Insufficient column equilibration time before starting a run can lead to drifting retention times, especially when using a new mobile phase.
-
Solution: Allow the column to equilibrate with the mobile phase for at least 15-30 minutes or until a stable baseline is achieved.
-
-
Pump Issues: Leaks in the pump or malfunctioning check valves can cause inconsistent flow rates, leading to variable retention times.[4][5]
-
Solution: Inspect the pump for any signs of leaks, such as salt buildup.[5] If necessary, prime the pump to remove any air bubbles and check the pump seals for wear.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and other components present.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
Protocol 2: Mobile Phase Optimization Workflow
A systematic approach is crucial for efficient mobile phase optimization. The following workflow can be adapted to suit your specific separation needs.
Caption: A logical workflow for systematic mobile phase optimization in HPLC.
Data Presentation
Table 1: Example Mobile Phase Compositions for Paraben Separation
| Mobile Phase Composition | Column Type | Flow Rate (mL/min) | Analytes Separated | Reference |
| Acetonitrile, Water, and Phosphoric Acid | Newcrom R1 | Not Specified | This compound | [3] |
| Gradient elution with Acetonitrile and Water | C18-bonded core-shell silica | Not Specified | Methyl, Ethyl, n-Propyl, Isopropyl, n-Butyl, Isobutyl, and Benzyl Paraben | [11] |
| Methanol and 20 mM Phosphate Buffer (pH 3.0) (70:30) | Not Specified | 1.0 | Not Specified | [13] |
| Acetonitrile and Water (Isocratic, varied ratios) | C18 | Not Specified | Three parabens and a phthalate | [6] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Add a weak acid (e.g., formic acid) to the mobile phase; use an end-capped column.[1][2][3] |
| Column overload | Dilute the sample.[4] | |
| Poor Resolution | Suboptimal mobile phase strength | Decrease the percentage of the organic modifier.[6] |
| Poor selectivity | Change the organic modifier (e.g., acetonitrile to methanol).[7] | |
| Shifting Retention Times | Inconsistent mobile phase preparation | Ensure accurate and consistent preparation; buffer pH before adding organic solvent.[4] |
| Insufficient column equilibration | Equilibrate the column for a longer duration until the baseline is stable. | |
| Pump issues or leaks | Inspect the pump for leaks and ensure a consistent flow rate.[4][5] | |
| Temperature fluctuations | Use a column oven to maintain a constant temperature.[5][7] |
References
- 1. chromtech.com [chromtech.com]
- 2. mastelf.com [mastelf.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 7. akjournals.com [akjournals.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics | Bentham Science [eurekaselect.com]
- 13. pharmaguru.co [pharmaguru.co]
Addressing isobutylparaben solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with isobutylparaben in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound is an alkyl ester of p-hydroxybenzoic acid. It belongs to the paraben family and is known for its antimicrobial properties. In research, it is often used to study its effects on cellular processes, including its potential as an endocrine disruptor.
Q2: What are the main challenges when working with this compound in cell culture?
A2: The primary challenge is its low solubility in aqueous solutions like cell culture media. This compound is a hydrophobic compound and can precipitate out of solution, leading to inaccurate experimental concentrations and potential cytotoxicity.
Q3: What are the known cellular effects of this compound?
A3: this compound has been shown to exert estrogenic effects by interacting with estrogen receptors (ERα and ERβ). It can also influence other signaling pathways, including those involving the glucocorticoid receptor (GR) and peroxisome proliferator-activated receptor (PPAR).
Troubleshooting Guide: this compound Precipitation
Issue: I've added this compound to my cell culture medium, and now I see a precipitate.
Visual Identification of Precipitation:
-
Cloudiness or turbidity: The medium loses its clarity.
-
Visible particles: Small, snowflake-like particles or a thin film may be visible, especially after incubation.
-
Sediment: A white or crystalline pellet may form at the bottom of the culture vessel after centrifugation or settling.
Below is a workflow to help you troubleshoot and resolve this issue.
Technical Support Center: Enhancing Detection of Isobutylparaben in Environmental Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection limits of isobutylparaben in environmental samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound in environmental matrices.
| Issue | Possible Causes | Suggested Solutions |
| Low or No Analyte Signal | Sample Preparation: Inefficient extraction, analyte loss during evaporation. Instrumentation: Low sensitivity of the detector, incorrect instrument parameters. | Sample Preparation: Optimize the solid-phase extraction (SPE) sorbent and elution solvent. For complex matrices, consider a stronger elution solvent or a different extraction technique like QuEChERS. Minimize the evaporation temperature and use a gentle stream of nitrogen to prevent analyte loss. Instrumentation: Switch to a more sensitive detector, such as a mass spectrometer (MS/MS) instead of a UV detector.[1][2] Optimize instrument parameters, including ionization source settings and collision energies for MS/MS. |
| Poor Peak Shape (Tailing or Fronting) | Chromatography: Secondary interactions with the stationary phase, column overload, extra-column dead volume.[3][4][5] Sample Matrix: Co-eluting matrix components interfering with the peak. | Chromatography: Use a column with end-capping to minimize silanol interactions.[5] Reduce the injection volume or dilute the sample to avoid column overload.[3] Check and minimize the length of tubing between the column and detector. Sample Matrix: Improve sample cleanup to remove interfering compounds. Adjusting the mobile phase pH can also help to improve peak shape for ionizable compounds. |
| High Background Noise | Contamination: Contaminated solvents, glassware, or instrument components. Instrumentation: Detector noise, electronic interference. | Contamination: Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination. Instrumentation: Purge the detector and ensure a stable power supply. |
| Inconsistent Retention Times | Chromatography: Inadequate column equilibration, changes in mobile phase composition, temperature fluctuations.[6] | Chromatography: Ensure the column is fully equilibrated with the mobile phase before each injection sequence.[6] Prepare fresh mobile phase daily and use a column oven to maintain a constant temperature. |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) | Co-eluting Matrix Components: Interfering compounds from the sample matrix that affect the ionization efficiency of this compound.[7][8][9] | Sample Preparation: Enhance sample cleanup using techniques like SPE with a selective sorbent or by employing a two-step extraction process.[10][11] Chromatography: Optimize the chromatographic separation to separate this compound from interfering matrix components. Calibration: Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects.[9][10] |
| Low Recovery During Solid-Phase Extraction (SPE) | Incorrect Sorbent/Solvent: The chosen sorbent does not adequately retain this compound, or the elution solvent is not strong enough to desorb it. Flow Rate: Sample loading or elution flow rates are too high.[12] Sample pH: The pH of the sample may not be optimal for retention. | Sorbent/Solvent Selection: Select a sorbent based on the polarity of this compound (e.g., C18 for reversed-phase SPE).[13] Test different elution solvents and volumes to ensure complete elution. Flow Rate: Decrease the flow rate during sample loading and elution to allow for sufficient interaction between the analyte and the sorbent.[12] pH Adjustment: Adjust the sample pH to ensure this compound is in a neutral form for better retention on non-polar sorbents. |
Frequently Asked Questions (FAQs)
1. What is the most sensitive method for detecting this compound in environmental samples?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the determination of this compound in environmental samples at trace levels.[1][2] Gas chromatography with tandem mass spectrometry (GC-MS/MS) is also a highly sensitive technique, though it may require a derivatization step.[14]
2. How can I improve the extraction efficiency of this compound from solid samples like soil and sediment?
Ultrasonic-assisted extraction (UAE) is an effective technique for improving the extraction of parabens from solid matrices.[2] The use of an appropriate extraction solvent, such as acetonitrile or methanol, is also crucial. For complex solid samples, a clean-up step using solid-phase extraction (SPE) after the initial extraction is often necessary to remove interferences.
3. What are the typical limits of detection (LODs) for this compound in water and soil samples?
The LODs for this compound can vary significantly depending on the analytical method and sample matrix. The following table summarizes some reported LODs.
| Sample Matrix | Sample Preparation | Analytical Method | Limit of Detection (LOD) |
| Water | Solid-Phase Extraction (SPE) | HPLC-UV | 0.2 - 0.4 µg/L |
| Water | Magnetic Solid-Phase Extraction (MSPE) | HPLC-UV | 0.2 - 0.4 µg/L[15] |
| Soil/Sediment | Ultrasonic-Assisted Extraction (UAE) & SPE | LC-MS/MS | 0.11 - 0.49 ng/g |
| Dairy Products | Two-Step Continuous SPE | UHPLC-MS/MS | 1 - 20 ng/kg[11] |
4. How do I choose the right internal standard for this compound analysis?
The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d4). This type of internal standard has very similar chemical and physical properties to the native analyte and can effectively compensate for variations in sample preparation, injection volume, and matrix effects during LC-MS/MS analysis.[10] If a stable isotope-labeled standard is not available, a structurally similar compound that is not present in the samples can be used, but it may not correct for all sources of error as effectively.
5. Can I analyze this compound using GC-MS without derivatization?
While it is possible to analyze parabens by GC-MS without derivatization, derivatization is often recommended to improve peak shape, thermal stability, and sensitivity. Derivatization converts the polar hydroxyl group of the paraben into a less polar silyl ether, which improves its chromatographic behavior.
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples by SPE and LC-MS/MS
This protocol describes a general procedure for the extraction and analysis of this compound from water samples.
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the this compound with 5 mL of methanol or acetonitrile.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode. Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation.
-
Protocol 2: Analysis of this compound in Soil/Sediment Samples by UAE and LC-MS/MS
This protocol provides a general procedure for the extraction and analysis of this compound from solid environmental samples.
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Weigh 5 g of the homogenized sample into a centrifuge tube.
-
-
Ultrasonic-Assisted Extraction:
-
Add 10 mL of acetonitrile to the sample.
-
Vortex for 1 minute.
-
Place the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction step with another 10 mL of acetonitrile and combine the supernatants.
-
-
Clean-up and Concentration:
-
Evaporate the combined extracts to approximately 1 mL.
-
Add 9 mL of deionized water to the extract.
-
Perform a solid-phase extraction clean-up as described in Protocol 1, step 2.
-
-
LC-MS/MS Analysis:
-
Follow the LC-MS/MS analysis conditions described in Protocol 1, step 4.
-
Visualizations
Caption: Workflow for this compound Analysis in Water Samples.
Caption: Workflow for this compound Analysis in Soil/Sediment Samples.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. library.dphen1.com [library.dphen1.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Parabens and Phenolic Compounds in Dairy Products through the Use of a Two-Step Continuous SPE System Including an Enhanced Matrix Removal Sorbent in Combination with UHPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promochrom.com [promochrom.com]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. [Analysis of parabens in environmental water samples by covalent organic framework-based magnetic solid-phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing contamination in trace analysis of isobutylparaben
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and troubleshooting contamination during the trace analysis of isobutylparaben.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound contamination in a laboratory setting?
A1: this compound is a common preservative in many personal care products, pharmaceuticals, and even some industrial products.[1] Contamination in a laboratory setting can originate from several sources:
-
Personal Care Products: Residues from lotions, creams, soaps, and shampoos used by laboratory personnel can be a significant source of contamination.
-
Laboratory Consumables: Leaching from plasticware such as pipette tips, centrifuge tubes, and sample vials, especially those made of polypropylene, can introduce this compound into samples. While specific data for this compound is limited, studies have shown that other organic molecules can leach from polypropylene tubes.[2][3]
-
Reagents and Solvents: Impurities in solvents, reagents, and even purified water systems can be a source of paraben contamination.
-
Cross-Contamination: Inadequate cleaning of glassware, stir bars, and spatulas can lead to carry-over from previous experiments or from other contaminated surfaces in the lab.
-
Atmospheric Deposition: this compound present in dust or aerosols within the laboratory environment can settle into open sample containers.
Q2: How can I minimize background contamination from the laboratory environment?
A2: Minimizing background contamination requires a multi-faceted approach:
-
Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves and a clean lab coat. Change gloves frequently, especially after touching personal items or surfaces outside of the immediate workspace.
-
Dedicated Workspace: If possible, dedicate a specific area of the laboratory for trace analysis of parabens. This area should be kept meticulously clean.
-
Air Quality: Work in a clean, low-traffic area, preferably within a laminar flow hood or a dedicated cleanroom to minimize airborne contaminants.
-
Solvent and Reagent Purity: Use high-purity, HPLC or LC-MS grade solvents and reagents. It is good practice to test new batches of solvents for paraben contamination by running a blank gradient.[4]
-
Glassware and Equipment Cleaning: Implement a rigorous cleaning protocol for all glassware and equipment.
Q3: What are the best practices for cleaning laboratory glassware to prevent this compound contamination?
A3: A thorough cleaning procedure is essential. Here is a recommended protocol:
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent (e.g., methanol or acetone) to remove organic residues.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water. Use brushes dedicated to glassware cleaning.
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all traces of detergent.
-
Solvent Rinse: Rinse with a high-purity solvent like methanol or acetone to remove any remaining organic residues.
-
Deionized Water Rinse: Rinse multiple times with high-purity, deionized water.
-
Drying: Dry in an oven at a temperature that will not compromise the integrity of the glassware. Avoid using paper towels, which can be a source of organic contaminants.
-
Storage: Store cleaned glassware in a clean, enclosed cabinet to prevent contamination from the laboratory environment.
Troubleshooting Guides
Issue 1: Unexpected peaks corresponding to this compound in blank injections.
This is a common issue in trace analysis and can be frustrating. A systematic approach is necessary to identify the source of the contamination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of this compound contamination.
Detailed Steps:
-
Distinguish between Carryover and Contamination: Inject a series of three to five blank solutions. If the peak area of this compound decreases with each subsequent injection, the issue is likely carryover from a preceding high-concentration sample.[4] If the peak area remains relatively constant, it indicates a persistent source of contamination.
-
Isolate the Source of Contamination:
-
Mobile Phase: Prepare fresh mobile phase using new bottles of solvents and high-purity water. If the peak disappears, the original mobile phase was the source.
-
LC System: Systematically bypass components of the LC system. For example, disconnect the autosampler and manually inject a blank. If the peak is gone, the autosampler is the source. If it persists, the contamination may be in the pump, tubing, or detector.[5]
-
Sample Preparation: Prepare a "method blank" by going through the entire sample preparation procedure without adding the actual sample matrix. If this compound is detected, a component of the sample preparation process (e.g., solvent, SPE cartridge, filter) is contaminated.
-
Issue 2: Sample-to-sample carryover is observed.
Carryover can lead to inaccurate quantification of trace levels of this compound.
Troubleshooting Steps:
-
Optimize Wash Solvents: The autosampler wash solution should be strong enough to dissolve this compound effectively. A mixture of organic solvents such as methanol, acetonitrile, and isopropanol is often more effective than a single solvent.[5]
-
Increase Wash Volume and Time: Increase the volume of the needle wash and the duration of the wash cycle in the autosampler settings.
-
Injector and Valve Maintenance: A worn or dirty injector rotor seal is a common cause of carryover. Regularly inspect and replace these components as part of routine maintenance.[6]
-
Column Cleaning: Ensure that the column is adequately flushed with a strong solvent at the end of each analytical run to remove any strongly retained compounds. A gradient that ends with a high percentage of a strong organic solvent is recommended.
Data Presentation
Table 1: Solvent Purity Recommendations for Trace this compound Analysis
| Solvent/Reagent | Recommended Purity Grade | Key Considerations |
| Water | LC-MS grade or freshly prepared ultrapure water (18.2 MΩ·cm) | Ensure the water purification system is regularly maintained. |
| Acetonitrile | LC-MS grade or gradient grade | Different batches can have varying levels of impurities; test new bottles. |
| Methanol | LC-MS grade or gradient grade | Can be a source of plasticizer contamination if stored in plastic containers. |
| Formic Acid | LC-MS grade, high purity | Use small-volume ampules to minimize contamination from repeated opening. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in an Oral Suspension
This protocol outlines a solid-phase extraction (SPE) method for the cleanup and pre-concentration of this compound from a complex pharmaceutical matrix.
Workflow for Sample Preparation:
Caption: Sample preparation workflow for this compound analysis in oral suspension.
Detailed Methodology:
-
Sample Dilution: Accurately weigh 1 g of the oral suspension into a 15 mL polypropylene centrifuge tube. Add 9 mL of a 50:50 (v/v) mixture of methanol and water.
-
Homogenization: Vortex the sample for 2 minutes to ensure homogeneity.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet insoluble excipients.
-
SPE Cartridge Conditioning: While the sample is centrifuging, condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.
-
Sample Loading: Carefully decant the supernatant from the centrifuged sample and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a 20:80 (v/v) mixture of methanol and water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol into a clean glass tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
Protocol 2: HPLC-MS/MS Analysis of this compound
This protocol provides a starting point for the development of a sensitive and selective HPLC-MS/MS method for the quantification of this compound.[7][8][9]
Table 2: HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| HPLC System | UPLC or HPLC system capable of binary gradient elution |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | Precursor Ion (m/z) 193.1 -> Product Ion (m/z) 92.1 |
| Collision Energy | Optimize for your specific instrument |
| Cone Voltage | Optimize for your specific instrument |
Note: The provided methods and parameters are intended as a starting point and should be optimized and validated for your specific application and instrumentation.
References
- 1. mdpi.com [mdpi.com]
- 2. nano.ece.illinois.edu [nano.ece.illinois.edu]
- 3. arxiv.org [arxiv.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Carryover problems - Chromatography Forum [chromforum.org]
- 7. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics | Bentham Science [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC-UV Method Validation for Isobutylparaben Determination
For researchers, scientists, and drug development professionals, the accurate quantification of preservatives like isobutylparaben is critical for ensuring product safety and regulatory compliance. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for this purpose. This guide provides a comparative analysis of two validated HPLC-UV methods for the determination of this compound, supported by experimental data and detailed protocols.
Comparison of Validation Parameters
The performance of an analytical method is assessed through various validation parameters. Below is a summary of the key quantitative data for two distinct HPLC-UV methods used for the determination of this compound and other parabens.
| Validation Parameter | Method 1 | Method 2 |
| Linearity Range | 250-2000 ng/mL[1][2][3] | 0.05-8.00 mg/L (for similar parabens)[2] |
| Correlation Coefficient (r²) | > 0.9995[4] | > 0.9995[2] |
| Limit of Detection (LOD) | 0.026 - 0.090 µg/mL[5] | 0.01 - 0.06 mg/L[2] |
| Limit of Quantification (LOQ) | 0.087 - 0.301 µg/mL[5] | 0.03 - 0.18 mg/L[2] |
| Recovery | 99.95-103.84%[1][2][3] | 96-105%[2] |
| Precision (RSD%) | < 3.95%[1][2][3] | < 6%[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections outline the key experimental protocols for the two compared HPLC-UV methods.
Method 1: Gradient Elution for Multiple Parabens
This method is designed for the simultaneous determination of seven paraben derivatives, including this compound, in pharmaceutical and cosmetic products.[1][3]
Sample Preparation: A solid-phase extraction (SPE) procedure is employed for sample clean-up and pre-concentration. For instance, a pharmaceutical gel is dissolved in methanol, the pH is adjusted, and the solution is centrifuged before being loaded onto an SPE cartridge.[6]
Chromatographic Conditions:
-
Column: C18-bonded core-shell silica particle column (e.g., 150 x 3.0 mm, 2.6 µm particle size)[1][3]
-
Mobile Phase: Gradient elution is utilized. The specific gradient profile was not detailed in the snippet but typically involves a mixture of an aqueous phase (e.g., water with an acid modifier) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection is performed at a wavelength of 254 nm.[1][3]
Standard and Quality Control Sample Preparation: Standard solutions of this compound and other parabens are prepared in a suitable solvent and diluted to create a series of concentrations for the calibration curve within the linear range. Quality control samples are typically prepared at low, medium, and high concentrations to assess accuracy and precision.
Method 2: Isocratic Elution for Paraben Analysis
This method provides a simpler isocratic separation for the determination of parabens in various samples.[4][7][8]
Sample Preparation: For liquid samples like oral solutions, a simple dilution with the mobile phase may be sufficient. For semi-solid matrices like creams, an extraction step with a solvent such as methanol followed by centrifugation or filtration is necessary.[6][7]
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of an acetate buffer (pH 4) and methanol in a ratio of 18:82 (v/v) has been reported.[7][8] Another option includes a mixture of acetonitrile and ultrapure water (50/50; v/v).[4]
Standard and Quality Control Sample Preparation: Stock solutions of parabens are prepared in a solvent like ethanol and then diluted with the mobile phase to the desired concentrations for calibration and quality control.[7]
Visualizing the Workflow and Comparison
To better understand the processes and the relationship between the validation parameters, the following diagrams are provided.
References
- 1. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics | Bentham Science [eurekaselect.com]
- 4. gerpac.eu [gerpac.eu]
- 5. mdpi.com [mdpi.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Isobutylparaben vs. Methylparaben: A Comparative Toxicity Review
An objective comparison for researchers, scientists, and drug development professionals.
Isobutylparaben and methylparaben are both esters of p-hydroxybenzoic acid, widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. However, concerns regarding their safety, particularly in relation to endocrine disruption, have prompted a closer examination of their toxicological profiles. This guide provides a comparative review of the toxicity of this compound and methylparaben, supported by experimental data.
Data Presentation
The following tables summarize the quantitative data on the toxicity of this compound and methylparaben across various endpoints.
Table 1: Acute and Dermal Toxicity
| Compound | Test | Species | Route | Value | Reference |
| Methylparaben | LD50 | Rat | Oral | 2100 mg/kg bw | --INVALID-LINK-- |
| LD50 | Rat | Oral | >5,000 mg/kg bw | --INVALID-LINK-- | |
| LD50 | Mouse | Oral | >8,000 mg/kg | --INVALID-LINK-- | |
| This compound | NOAEL | Rat | Dermal (28-day) | 50 mg/kg bw/day (for skin hyperkeratosis in females) | --INVALID-LINK--[1] |
| LOAEL | Rat | Dermal (28-day, mixture with Isopropylparaben) | 50 mg/kg bw/day (for skin hyperkeratosis) | --INVALID-LINK--[1] |
No specific oral LD50 value for this compound was identified in the reviewed literature.
Table 2: Genotoxicity
| Compound | Assay | System | Result | Reference |
| Methylparaben | Ames Test, Dominant Lethal Assay, Host-Mediated Assay | In vitro / In vivo | Generally non-mutagenic | --INVALID-LINK--[2] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Increased chromosomal aberrations | --INVALID-LINK--[2] | |
| This compound | Chromosomal Aberration, Sister Chromatid Exchange, Micronucleus Test | Human Peripheral Lymphocytes | Genotoxic and cytotoxic effects observed | --INVALID-LINK-- |
Table 3: Reproductive and Developmental Toxicity
| Compound | Study Type | Species | Key Findings | Reference |
| Methylparaben | Dietary Exposure | Mouse | No spermatotoxic effects at 0.1% or 1.0% in diet. | --INVALID-LINK--[2] |
| Dietary Exposure | Rat | No adverse testicular effects up to 1141.1 mg/kg/day. | --INVALID-LINK--[2] | |
| This compound | Developmental Exposure | Rat | Decreased sperm motility and numbers in male offspring. | --INVALID-LINK--[3] |
| Prenatal Exposure | Rat | Increased uterus weight and sensitivity to estrogen in offspring. | --INVALID-LINK-- |
Table 4: Endocrine Disruption Potential
| Compound | Assay | Finding | Potency Comparison | Reference |
| Methylparaben | Estrogen Receptor Binding | Weak to no binding. | At least 1000x less potent than estradiol. | --INVALID-LINK--[2] |
| Androgen Receptor Binding | No binding effect. | - | --INVALID-LINK--[2] | |
| This compound | Uterotrophic Assay | Estrogenic response. | At least 240,000x less potent than estradiol. | --INVALID-LINK--[2] |
| Estrogen Receptor Binding | Binds to human ERα and ERβ. | - | --INVALID-LINK--[2] | |
| Androgen Receptor Binding | Competitive affinity observed. | - | --INVALID-LINK--[3] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[4][5]
-
Strains: Several specially constructed strains of S. typhimurium (and sometimes E. coli) are used, each designed to detect different types of mutations (e.g., frameshift or base-pair substitutions).[4]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals, which can convert a non-mutagenic substance into a mutagenic one.[6]
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar plate lacking histidine.[5] A small amount of histidine is added to allow for a few cell divisions, which is necessary for mutations to occur.[5]
-
Endpoint: After incubation for 48-72 hours, the number of revertant colonies (bacteria that have mutated back to a state where they can produce their own histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[7]
In Vitro Chromosomal Aberration Test
This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[8][9]
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO, Chinese Hamster Lung - V79) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[8][10]
-
Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a short period (e.g., 4-6 hours) or continuously for a longer period (e.g., 24 hours), both with and without metabolic activation (S9 mix).[8][10]
-
Metaphase Arrest: A spindle inhibitor (e.g., colchicine) is added to the cultures to arrest cells in the metaphase stage of mitosis.[10]
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The slides are then stained (e.g., with Giemsa) to visualize the chromosomes.[10]
-
Analysis: At least 100-300 metaphases per concentration are analyzed microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.[10] A statistically significant, dose-related increase in the percentage of cells with structural aberrations indicates a positive result.[11]
Rodent Uterotrophic Assay
This in vivo assay is a short-term screening test for chemicals with estrogenic or anti-estrogenic activity, based on the principle of uterine weight increase in response to estrogenic stimulation.[12][13]
-
Animal Model: Either sexually immature female rats (around 21 days old) or adult, ovariectomized female rats are used. These models have low endogenous estrogen levels, providing a sensitive system for detecting estrogenic effects.[12][14]
-
Administration: The test substance is administered daily for at least three consecutive days via oral gavage or subcutaneous injection. A positive control (e.g., ethinyl estradiol) and a vehicle control are run in parallel.[12][15]
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).[15]
-
Interpretation: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.[13] To test for anti-estrogenic activity, the substance is co-administered with a known estrogen, and a significant decrease in the expected uterine weight gain is considered a positive result.[13]
Androgen Receptor (AR) Binding Assay
This in vitro assay determines if a chemical can bind to the androgen receptor, potentially mimicking or blocking the action of endogenous androgens.[16]
-
Receptor Preparation: A source of androgen receptors is required. This can be a recombinant AR protein (often from rats, which is highly homologous to the human AR) or cytosolic preparations from androgen-sensitive tissues (e.g., rat prostate).[17]
-
Competitive Binding: The assay is typically performed in a competitive format. A constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone or [³H]-methyltrienolone) is incubated with the AR preparation in the presence of varying concentrations of the test chemical.[18][19]
-
Separation and Detection: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. The amount of radioactivity bound to the receptor is then measured using a scintillation counter.[20]
-
Analysis: The ability of the test chemical to displace the radiolabeled androgen from the receptor is determined. The data are used to calculate the concentration of the test substance that inhibits 50% of the specific binding of the radioligand (IC50). A lower IC50 value indicates a higher binding affinity for the androgen receptor.[17]
Mandatory Visualizations
Caption: Potential endocrine disruption pathways for parabens.
Caption: Experimental workflow for the rodent uterotrophic assay.
Comparative Toxicity Summary
-
Genotoxicity: The evidence for methylparaben's genotoxicity is mixed but generally suggests it is not mutagenic, though it may induce chromosomal aberrations at high concentrations in vitro.[2] In contrast, some studies indicate this compound has clear genotoxic and cytotoxic effects on human cells in vitro.
-
Reproductive Toxicity: Studies on methylparaben have largely shown no adverse effects on the male reproductive system in animal models.[2] this compound, however, has been linked to adverse effects on sperm parameters and reproductive development in offspring following parental exposure, suggesting a greater potential for reproductive toxicity.[3]
-
Endocrine Disruption: This is the area of most significant divergence. This compound demonstrates notably stronger estrogenic activity than methylparaben.[21] While both are significantly less potent than estradiol, this compound binds to both estrogen and androgen receptors, indicating a broader mechanism for endocrine disruption.[2][3] Methylparaben shows very weak to no estrogenic activity and no androgen receptor binding in most assays.[2] The longer, branched alkyl chain of this compound is believed to contribute to its higher endocrine activity.
-
Carcinogenicity: Based on available animal studies, neither methylparaben nor this compound are considered carcinogenic.[2]
Conclusion
Based on the available experimental data, This compound exhibits a greater toxicological concern than methylparaben , particularly in the realms of endocrine disruption, reproductive toxicity, and genotoxicity. While both compounds have a long history of use as effective preservatives, the data suggests that the biological activity and potential for adverse effects increase with the length and branching of the alkyl chain. For researchers and professionals in drug development, the choice between these preservatives should consider the specific application, potential for systemic exposure, and the toxicological profile outlined in this review. The weaker endocrine-disrupting potential of methylparaben makes it a more favorable choice where such effects are a primary concern.
References
- 1. Toxicological evaluation of isopropylparaben and this compound mixture in Sprague-Dawley rats following 28 days of dermal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, this compound, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edlists.org [edlists.org]
- 4. Ames test - Wikipedia [en.wikipedia.org]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 8. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 9. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.5. In vitro mammalian chromosomal aberration test [bio-protocol.org]
- 11. In Vitro Cytogenetic Assays: Chromosomal Aberrations and Micronucleus Tests | Springer Nature Experiments [experiments.springernature.com]
- 12. urosphere.com [urosphere.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchmap.jp [researchmap.jp]
- 16. policycommons.net [policycommons.net]
- 17. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 21. ewg.org [ewg.org]
A Comparative Guide to Isobutylparaben Detection Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of isobutylparaben are critical for ensuring product safety and regulatory compliance. This guide provides a comparative analysis of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This compound is a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1] Its potential as an endocrine disruptor has led to stringent regulatory limits on its use, necessitating sensitive and reliable detection methods.[2][3] This guide explores the principles, performance, and experimental protocols of HPLC-UV and GC-MS for this compound analysis, offering a cross-validation of these key methodologies.
Performance Comparison
The selection of an analytical method for this compound detection is often guided by factors such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance metrics for HPLC-UV and GC-MS based on published experimental data.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.026 - 0.090 µg/mL[4] | 0.01 - 0.2 µg/L[5] |
| Limit of Quantification (LOQ) | 0.087 - 0.301 µg/mL[4] | 0.2 - 1.0 ng/g[6] |
| Linearity Range | 250 - 2000 ng/mL[7][8][9][10] | Not explicitly stated |
| Recovery | 61.80 - 105.73%[4] | 96 - 113%[11] |
| Relative Standard Deviation (RSD) | < 3.95%[7][8][9][10] | 4.6 - 15.6%[11] |
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for replicating and validating these detection methods. Below are outlines of typical procedures for both HPLC-UV and GC-MS analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of parabens.[12] The method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent mixture).
Sample Preparation: A solid/liquid extraction is a common first step to isolate parabens from the sample matrix.[4] This can be followed by further cleanup using techniques like Solid Phase Extraction (SPE) to remove interfering substances.[2]
Chromatographic Conditions:
-
Column: A C18-bonded core-shell silica particle column is frequently used for paraben separation.[7][8][9][10]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.[13]
-
Detection: A photodiode array (PDA) or a standard UV detector is set to a wavelength of 254 nm for detection.[7][8][9][10][14]
Workflow Diagram:
HPLC-UV experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for paraben analysis, especially at trace levels.[12] This technique separates volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.
Sample Preparation and Derivatization: Similar to HPLC, sample preparation often involves an extraction step.[11] For GC analysis, a crucial step is derivatization, which converts the less volatile parabens into more volatile compounds suitable for gas chromatography.[11] This is often achieved by reacting the sample with a derivatizing agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11]
Chromatographic and Spectrometric Conditions:
-
Column: A BP-5 capillary column is a common choice for separating the derivatized parabens.[15]
-
Carrier Gas: Helium is typically used as the carrier gas.[15]
-
Ionization: Electron Impact (EI) ionization is commonly used in the mass spectrometer.[15]
-
Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[5]
Logical Relationship Diagram:
Logical flow of GC-MS analysis.
Conclusion
Both HPLC-UV and GC-MS are robust and reliable methods for the determination of this compound. The choice between the two often depends on the specific requirements of the analysis. HPLC-UV is a straightforward and widely accessible technique suitable for routine quality control where high sensitivity is not the primary concern. In contrast, GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level detection and in complex matrices where interferences are a significant challenge. By understanding the principles and performance characteristics of each method, researchers can confidently select the most appropriate technique for their analytical needs.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. edlists.org [edlists.org]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics | Bentham Science [eurekaselect.com]
- 9. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl … [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS method for the determination of paraben preservatives in the human breast cancerous tissue [hero.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. rjstonline.com [rjstonline.com]
Isobutylparaben's Estrogenic Potency: A Comparative Analysis of In Vitro and In Vivo Evidence
A detailed examination of isobutylparaben's ability to mimic estrogen reveals a significant disparity between its activity in laboratory cell cultures and its effects in whole-animal studies. While demonstrating clear estrogenic characteristics in vitro, its potency is dramatically reduced in vivo, requiring substantially higher doses to elicit a physiological response.
This compound, an alkyl ester of p-hydroxybenzoic acid, is widely used as a preservative in cosmetics, pharmaceuticals, and food products. Its structural similarity to 17β-estradiol has prompted extensive research into its potential as an endocrine-disrupting chemical. This guide provides a comparative analysis of its estrogenic potency based on experimental data from both in vitro (cell-based) and in vivo (animal) studies.
Quantitative Data Summary
The estrogenic activity of this compound has been quantified through various assays, each providing a different measure of its potency relative to endogenous estrogens like 17β-estradiol (E2) or synthetic estrogens like diethylstilbestrol (DES).
| Assay Type | Cell Line | Endpoint | Result | Potency Relative to Control | Citation |
| Receptor Binding | MCF-7 (Human Breast Cancer) | ERα Competitive Binding | 81% displacement of [³H]oestradiol at 100,000-fold molar excess | Significantly lower than E2 | [1][2] |
| Receptor Binding | Human Recombinant | ERα and ERβ Competitive Binding | ~1000-fold lower affinity than DES | ~1000x weaker than DES | [3] |
| Transcriptional Activation | MCF-7 | ERE-CAT Reporter Gene | 10⁻⁵ M this compound ≈ 10⁻⁸ M E2 | ~1000x weaker than E2 | [1][4] |
| Transcriptional Activation | ERα-HeLa-9903 | STTA (Luciferase Assay) | EC50: 1.80 x 10⁻⁷ M | - | [5] |
| Cell Proliferation | MCF-7, ZR-75-1 | Increased Cell Number | 10⁻⁵ M this compound ≈ 10⁻⁸ M E2 | 10⁵ to 10⁷ times weaker than E2 | [1][2][6] |
| ER Dimerization | HEK293 | BRET Assay | PC20: 1.43 x 10⁻⁵ M | - | [5] |
| Animal Model | Administration | Endpoint | Effective Dose | Potency Relative to 17β-Estradiol | Citation |
| Immature CD1 Mice | Subcutaneous (3 days) | Uterine Weight Increase | 1.2 and 12 mg/kg/day | - | [1][3] |
| Ovariectomized Wistar Rats | Subcutaneous (3 days) | Uterine Weight Increase | ≥ 250 mg/kg/day | - | [3] |
| Immature Rats | Oral Gavage (3 days) | Uterine Weight Increase | 250 and 1000 mg/kg/day | - | [7] |
| Rodent Uterotrophic Assay | Subcutaneous | Uterine Weight Increase | Lowest effective dose: 72 mg/kg/day | ~240,000 times weaker | [8] |
Experimental Methodologies
The data presented above are derived from established protocols designed to assess estrogenic activity.
-
Competitive Estrogen Receptor (ER) Binding Assay: This assay measures the ability of a test chemical to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to estrogen receptors (ERα or ERβ) isolated from cell lysates (e.g., MCF-7 cells) or from recombinant sources. The concentration of this compound required to displace 50% of the radiolabeled estrogen (IC50) is determined to assess its binding affinity.[1][3]
-
Stably Transfected Transcriptional Activation (STTA) Assay: Human cells (e.g., MCF-7 or HeLa) are engineered to contain a reporter gene (like luciferase or chloramphenicol acetyltransferase, CAT) linked to an Estrogen Response Element (ERE). When an estrogenic compound binds to the ER in these cells, it activates the transcription of the reporter gene. The amount of reporter protein produced is measured and is proportional to the estrogenic activity of the compound.[1][5]
-
Cell Proliferation Assay (E-Screen): Estrogen-dependent cell lines, such as MCF-7 human breast cancer cells, are used. These cells require estrogen to proliferate. The assay measures the increase in cell number after exposure to a test compound. The mitogenic effect of this compound is compared to that of 17β-estradiol. As a negative control, estrogen-unresponsive cells like MDA-MB-231 are used to confirm ER-mediation.[1][2][9]
-
Rodent Uterotrophic Assay: This is the gold-standard in vivo assay for determining estrogenic activity. Immature or ovariectomized female rodents (mice or rats) are administered the test compound for three consecutive days. Ovariectomized animals are used to remove the influence of endogenous estrogens. An increase in the uterine weight (uterotrophic response) at the end of the study indicates an estrogenic effect. The potency is determined by comparing the dose of this compound required to produce a significant increase in uterine weight to the dose of a reference estrogen (e.g., 17β-estradiol or ethinylestradiol) needed for the same effect.[3][7][10]
Visualizing the Mechanism and Workflow
The estrogenic effects of this compound are primarily mediated through its interaction with intracellular estrogen receptors.
Caption: Estrogen receptor signaling pathway activated by this compound.
The process for evaluating estrogenic potency follows distinct workflows for in vitro and in vivo studies.
Caption: Generalized workflow for in vitro estrogenicity testing.
Caption: Workflow for the in vivo uterotrophic assay.
Comparative Discussion
In vitro studies consistently demonstrate that this compound can act as an estrogen mimic. It binds to estrogen receptors, activates the transcription of estrogen-responsive genes, and promotes the proliferation of estrogen-dependent cancer cells.[1][3] These effects are typically blocked by anti-estrogens, confirming that its mechanism of action is ER-mediated.[1][2] However, the concentrations required to elicit these responses are orders of magnitude higher than for the natural hormone 17β-estradiol. For example, a response equivalent to 10⁻⁸ M 17β-estradiol required 10⁻⁵ M this compound in reporter gene and proliferation assays, indicating a potency that is roughly 1,000 times lower.[1]
When transitioning from a controlled cellular environment to a complex biological system, the estrogenic potency of this compound decreases dramatically. The in vivo uterotrophic assay, which measures a direct physiological response to estrogenic compounds, reveals that this compound is a very weak estrogen.[8] Studies show its potency is at least three orders of magnitude less than 17β-estradiol, with some estimates placing it as much as 240,000 times weaker.[2][8] This discrepancy is likely due to pharmacokinetic factors in the whole animal, including absorption, distribution, rapid metabolism (hydrolysis to p-hydroxybenzoic acid), and excretion, which reduce the concentration of the active compound that reaches the target tissues.
References
- 1. Oestrogenic activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. edlists.org [edlists.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Interaction: A Comparative Guide to Paraben Binding Affinity for Androgen Receptors
For researchers, scientists, and professionals in drug development, understanding the endocrine-disrupting potential of commonly used preservatives is paramount. This guide provides a comparative analysis of the relative binding affinity of various parabens to the androgen receptor (AR), drawing upon available experimental data to elucidate their antiandrogenic properties.
While direct, quantitative binding affinity data such as IC50 or Ki values for a comprehensive range of parabens are limited in publicly available literature, existing studies consistently indicate that parabens exhibit weak antagonistic effects on the androgen receptor. The primary evidence for this interaction comes from functional assays that measure the inhibition of testosterone-induced transcriptional activity.
Comparative Antiandrogenic Activity of Parabens
The following table summarizes the antiandrogenic activity of different parabens based on their ability to inhibit the transcriptional activity induced by testosterone. This serves as an indirect measure of their interaction with the androgen receptor.
| Paraben | Concentration (μM) | Inhibition of Testosterone-Induced Transcriptional Activity (%) | Reference |
| Methylparaben | 10 | 40 | [1] |
| Propylparaben | 10 | 19 | [1] |
| Butylparaben | 10 | 33 | [1] |
| p-hydroxybenzoic acid (metabolite) | 10 | No significant inhibition | [1] |
It is noteworthy that in some studies, propylparaben exhibited weak competitive binding to the androgen receptor, whereas methylparaben showed no binding effect.[2][3] However, a comprehensive comparative study of 17 different parabens found no androgen receptor agonistic or antagonistic activity, highlighting the nuanced and sometimes conflicting findings in this area of research.[4]
Experimental Protocols
To provide a clear understanding of how the binding affinity and functional effects of parabens on the androgen receptor are assessed, the following sections detail the methodologies for a competitive binding assay and a transcriptional activation assay.
Androgen Receptor Competitive Binding Assay Protocol
This protocol outlines a typical procedure to determine the ability of a test compound, such as a paraben, to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Preparation of Receptor Source: Cytosol containing the androgen receptor is prepared from a suitable tissue source, commonly the prostate of rats.[5]
-
Incubation: A constant concentration of a radiolabeled androgen, such as [³H]-R1881 (a potent synthetic androgen), is incubated with the androgen receptor preparation.[5]
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., different parabens). A strong, unlabeled androgen is used as a positive control to generate a standard curve.[5]
-
Separation of Bound and Unbound Ligand: After incubation, the receptor-ligand complexes are separated from the unbound radiolabeled androgen. This is often achieved using methods like hydroxylapatite (HAP) slurry precipitation or dextran-coated charcoal.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.[5]
-
Data Analysis: The data are plotted as the percentage of bound radiolabeled androgen against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen, is then calculated.[5]
Androgen Receptor-Mediated Transcriptional Activity Assay
This functional assay assesses the ability of a compound to act as an agonist or antagonist of the androgen receptor by measuring the expression of a reporter gene.
-
Cell Culture: A mammalian cell line that is stably transfected with a human androgen receptor expression vector and a reporter gene construct (e.g., luciferase) under the control of an androgen-responsive element is used.[1]
-
Treatment: The cells are exposed to a known concentration of an androgen, such as testosterone, to induce the expression of the reporter gene.[1]
-
Co-treatment with Test Compound: To assess antagonistic activity, cells are co-treated with the androgen and varying concentrations of the test compound (parabens).[1]
-
Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.[1]
-
Data Analysis: The inhibitory effect of the test compound is determined by comparing the reporter gene activity in cells co-treated with the androgen and the test compound to that in cells treated with the androgen alone. The results are often expressed as a percentage of inhibition of the androgen-induced activity.[1]
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and biological context, the following diagrams illustrate the workflow of a competitive binding assay and the androgen receptor signaling pathway.
Figure 1: Workflow of a competitive binding assay.
References
- 1. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study on transcriptional activity of 17 parabens mediated by estrogen receptor α and β and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
A Guide to Inter-Laboratory Comparison of Isobutylparaben Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in an inter-laboratory comparison (ILC) for the quantification of isobutylparaben. While specific ILC data for this compound is not publicly available, this document outlines the standardized procedures and best practices to ensure comparability and reliability of analytical results across different laboratories.
Introduction to Inter-Laboratory Comparisons
An inter-laboratory comparison, also known as a proficiency test or round-robin study, is a crucial component of quality assurance in analytical laboratories.[1][2][3] It involves multiple laboratories analyzing the same homogeneous sample to assess their analytical performance. The primary goals of an ILC are to:
-
Evaluate the performance of individual laboratories for specific measurements.[4][5]
-
Monitor the continuing performance and competence of laboratories.[4]
-
Identify potential issues with analytical methods, equipment, or personnel.
-
Harmonize analytical methods to ensure data comparability across different sites.[5]
The design, execution, and statistical evaluation of ILCs are often guided by international standards such as ISO 13528.[4][6][7]
Data Presentation: A Hypothetical Inter-Laboratory Comparison
The following table illustrates how data from an inter-laboratory comparison for this compound quantification in a cosmetic cream might be presented. The performance of each laboratory is typically evaluated using a z-score, which indicates how far a laboratory's result is from the consensus value.[8]
Table 1: Hypothetical Results of an Inter-Laboratory Comparison for this compound in a Cosmetic Cream
| Laboratory ID | Method Used | Sample Concentration (µg/g) | Assigned Consensus Value (µg/g) | Standard Deviation for Proficiency Assessment | z-score | Performance Evaluation |
| Lab 01 | HPLC-UV | 385 | 400 | 15 | -1.00 | Satisfactory |
| Lab 02 | HPLC-UV | 410 | 400 | 15 | 0.67 | Satisfactory |
| Lab 03 | GC-MS | 395 | 400 | 15 | -0.33 | Satisfactory |
| Lab 04 | HPLC-MS/MS | 405 | 400 | 15 | 0.33 | Satisfactory |
| Lab 05 | HPLC-UV | 435 | 400 | 15 | 2.33 | Questionable |
| Lab 06 | UPLC-UV | 370 | 400 | 15 | -2.00 | Satisfactory |
| Lab 07 | GC-MS | 455 | 400 | 15 | 3.67 | Unsatisfactory |
| Lab 08 | HPLC-UV | 390 | 400 | 15 | -0.67 | Satisfactory |
-
z-score interpretation:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance, requires investigation
-
|z| ≥ 3: Unsatisfactory performance, requires corrective action
-
Experimental Protocols
A detailed and harmonized experimental protocol is essential for a successful ILC. The following is a representative protocol for the quantification of this compound in a cosmetic cream using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a common analytical technique for this purpose.
3.1. Scope This protocol describes the procedure for the quantification of this compound in a cosmetic cream matrix.
3.2. Principle this compound is extracted from the cream matrix using a suitable organic solvent. The extract is then filtered and analyzed by reversed-phase HPLC with UV detection at a specific wavelength. Quantification is performed using an external standard calibration curve.
3.3. Reagents and Materials
-
This compound reference standard (purity ≥ 99%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
3.4. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Vortex mixer.
-
Centrifuge.
3.5. Sample Preparation (Extraction)
-
Accurately weigh approximately 0.5 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex for 5 minutes to disperse the sample.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a 25 mL volumetric flask.
-
Repeat the extraction (steps 2-5) with another 20 mL of methanol.
-
Combine the supernatants in the same volumetric flask and bring to volume with methanol.
-
Filter an aliquot of the final extract through a 0.45 µm syringe filter into an HPLC vial.
3.6. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic elution may be used). A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
3.7. Calibration
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Determine the linearity of the calibration curve (R² > 0.995).
3.8. Quantification
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample extract from the calibration curve.
-
Calculate the final concentration of this compound in the original cosmetic cream sample, taking into account the initial sample weight and dilution factors.
Mandatory Visualizations
Diagram 1: Inter-Laboratory Comparison Workflow
Caption: Workflow of a typical inter-laboratory comparison study.
Diagram 2: Logical Relationship for Performance Evaluation
Caption: Logical flow for calculating and interpreting z-scores.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. eas-eth.org [eas-eth.org]
- 3. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. fiveable.me [fiveable.me]
- 6. ISO 13528 [astormayer.com.tr]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
A Comparative Guide to the Efficacy of Isobutylparaben and Alternative Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of isobutylparaben and its common alternatives, including phenoxyethanol, sodium benzoate, and potassium sorbate. The information presented is collated from various scientific sources to aid in the selection of appropriate preservative systems for pharmaceutical and cosmetic formulations.
Quantitative Comparison of Antimicrobial Efficacy
The efficacy of a preservative is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and its alternatives against a range of bacteria and fungi. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Minimum Inhibitory Concentration (MIC) of Preservatives against Common Bacteria (µg/mL)
| Preservative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Source(s) |
| This compound | 125 - 500 | 250 - 1000 | >800 | [1] |
| Phenoxyethanol | 2000 - 8500 | 3200 - 3600 | 3200 | [2][3] |
| Sodium Benzoate | 400,000 | 400,000 | >10,000 (at pH 7.0) | [4][5] |
| Potassium Sorbate | 400,000 | 400,000 | >100 (at pH 6.7) | [4][6] |
Note: The efficacy of sodium benzoate and potassium sorbate is highly dependent on the pH of the formulation, with increased activity at lower pH values.
Table 2: Minimum Inhibitory Concentration (MIC) of Preservatives against Common Fungi (µg/mL)
| Preservative | Candida albicans | Aspergillus brasiliensis (niger) | Source(s) |
| This compound | 125 - 250 | 125 - 500 | [1] |
| Phenoxyethanol | 500 - 5400 | 3300 | [2][3] |
| Sodium Benzoate | Effective (concentration varies with pH) | Effective (concentration varies with pH) | [7][8] |
| Potassium Sorbate | Effective (concentration varies with pH) | Effective (concentration varies with pH) | [7][9] |
Note: Specific MIC values for sodium benzoate and potassium sorbate against fungi are highly variable and dependent on the pH of the growth medium.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a preservative is determined to assess its intrinsic antimicrobial activity against specific microorganisms. A common method is the broth microdilution method.
Methodology:
-
Preparation of Preservative Solutions: A series of twofold dilutions of the preservative is prepared in a liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured to a logarithmic growth phase and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[10]
-
Inoculation: Each well of the microtiter plate containing the diluted preservative is inoculated with the standardized microbial suspension.
-
Incubation: The inoculated plates are incubated under optimal conditions for the test microorganism (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 48-72 hours for fungi).
-
Observation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the preservative at which there is no visible growth of the microorganism.[10][11]
Preservative Efficacy Test (Challenge Test) - Based on USP <51>
The Preservative Efficacy Test, or Challenge Test, evaluates the effectiveness of the preservative system within the final product formulation. The United States Pharmacopeia (USP) <51> is a widely recognized standard for this test.[12][13]
Methodology:
-
Product Categories: Products are categorized based on their route of administration (e.g., parenteral, topical, oral) which determines the acceptance criteria.[13]
-
Challenge Microorganisms: A standardized panel of microorganisms is used, typically including Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[12]
-
Inoculation: The final product is inoculated with a known concentration of each challenge microorganism, typically between 10^5 and 10^6 CFU/mL or CFU/g of the product.
-
Incubation: The inoculated product is stored at a controlled temperature (20-25°C) and protected from light for a period of 28 days.
-
Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), aliquots of the inoculated product are removed and the number of viable microorganisms is determined using plate count methods.[14] A neutralizer is often incorporated to inactivate the preservative and allow for the recovery of surviving microorganisms.
-
Acceptance Criteria: The log reduction in the concentration of each microorganism is calculated at each time point. The preservative system is deemed effective if the log reductions meet the specified criteria for the product category as outlined in USP <51>.[15]
Mechanisms of Antimicrobial Action
The antimicrobial activity of preservatives stems from their interaction with microbial cells, leading to the inhibition of growth or cell death. The following diagrams illustrate the proposed mechanisms of action for this compound and its alternatives.
This compound (Parabens)
Parabens are believed to exert their antimicrobial effect through a multi-pronged attack on microbial cells. Their lipophilic nature allows them to partition into the cell membrane, disrupting its structure and function. This can interfere with essential processes such as electron transport and nutrient uptake.[16][17] Furthermore, there is evidence to suggest that parabens can inhibit the synthesis of DNA and RNA, ultimately halting microbial replication.[16]
Phenoxyethanol
Phenoxyethanol's primary mechanism of action is thought to be the disruption of the bacterial cell membrane's integrity. It can uncouple oxidative phosphorylation from the electron transport chain by increasing the permeability of the membrane to protons.[18] This dissipates the proton motive force, which is crucial for ATP synthesis. Additionally, phenoxyethanol has been shown to inhibit key enzymes, such as malate dehydrogenase, which are vital for cellular metabolism.[18]
Sodium Benzoate and Potassium Sorbate
The antimicrobial activity of weak organic acids like sodium benzoate and potassium sorbate is highly pH-dependent. In their undissociated (protonated) form, which is favored at low pH, they can readily pass through the microbial cell membrane.[8] Once inside the more alkaline cytoplasm, they dissociate, releasing protons and acidifying the cell's interior. This disrupts enzymatic functions and the proton motive force across the membrane, ultimately inhibiting microbial growth.[8][19]
References
- 1. The Inhibitory Concentration of Natural Food Preservatives May Be Biased by the Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Antibacterial activity of acidified sodium benzoate against Escherichia coli O157:H7, Salmonella enterica, and Listeria monocytogenes in tryptic soy broth and on cherry tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 7. Potassium Sorbate vs Sodium Benzoate: Safety, Uses, and Effectiveness [elchemy.com]
- 8. justlonghealth.com [justlonghealth.com]
- 9. ecommons.cornell.edu [ecommons.cornell.edu]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. course.cutm.ac.in [course.cutm.ac.in]
- 12. microchemlab.com [microchemlab.com]
- 13. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 14. certifiedcosmetics.com [certifiedcosmetics.com]
- 15. MPL | Preservative Efficacy Testing [mpllaboratories.com]
- 16. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CA2497339A1 - Antimicrobial paraben comp0sition - Google Patents [patents.google.com]
- 18. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Read-across approach for assessing isobutylparaben toxicity
A Comparative Guide for Researchers and Drug Development Professionals
The principle of read-across, a cornerstone of modern toxicology, allows for the assessment of a substance's potential toxicity by leveraging data from structurally similar chemicals, known as analogues. This approach is particularly valuable in reducing the need for extensive animal testing while still ensuring robust safety evaluations. This guide provides a comprehensive comparison of isobutylparaben with its key analogues—methylparaben, propylparaben, and butylparaben—to assess its toxicity profile, with a focus on its endocrine-disrupting potential.
The Read-Across Hypothesis for Parabens
Parabens, a class of p-hydroxybenzoic acid esters, share a common core structure, with variability in their alkyl chain length and branching. The fundamental hypothesis for applying a read-across approach to this group is that their toxicological properties, particularly their estrogenic activity, are related to the size and structure of this alkyl group. Generally, as the alkyl chain length increases, so does the estrogenic potency. This compound, with its branched four-carbon chain, is structurally very similar to n-butylparaben, making the latter an ideal primary analogue for comparison. Methylparaben and propylparaben, with shorter linear chains, provide valuable data points for understanding the structure-activity relationship within the paraben class.
The following diagram illustrates the logical workflow of the read-across approach for assessing this compound toxicity.
Comparative Toxicity Data
The endocrine-disrupting potential of parabens is a key area of toxicological focus. This is primarily assessed through in vitro assays measuring estrogen receptor binding and activation, and in vivo assays observing estrogenic effects in animal models.
In Vitro Estrogenic Activity
Reporter gene assays are commonly used to determine the estrogenic activity of compounds. In these assays, cells are engineered to produce a measurable signal (e.g., light) when a substance binds to and activates the estrogen receptor. The half-maximal effective concentration (EC50) or the concentration at which a substance produces 20% of the maximum response (PC20) are key metrics for comparison. A lower value indicates higher potency.
| Compound | Assay Type | Cell Line | Endpoint | Value (M) |
| This compound | STTA | ERα-HeLa9903 | PC10 | 1.80 x 10⁻⁷ |
| BRET-based ERα dimerization | HEK293 | PC20 | 1.43 x 10⁻⁵ | |
| Butylparaben | STTA | ERα-HeLa9903 | PC10 | 3.02 x 10⁻⁷ |
| BRET-based ERα dimerization | HEK293 | PC20 | 2.58 x 10⁻⁵ | |
| Propylparaben | STTA | ERα-HeLa9903 | PC10 | 1.18 x 10⁻⁶ |
| BRET-based ERα dimerization | HEK293 | PC20 | 3.09 x 10⁻⁵ | |
| Yeast Estrogen Screen (YES) | EC50 | 3.3 x 10⁻⁶ | ||
| Methylparaben | BRET-based ERα dimerization | HEK293 | PC20 | 5.98 x 10⁻⁵ |
| Yeast Estrogen Screen (YES) | EC50 | 1.8 x 10⁻⁴ |
STTA: Stably Transfected Transcriptional Activation; BRET: Bioluminescence Resonance Energy Transfer
The data consistently show that estrogenic activity increases with the length of the alkyl chain, with this compound and butylparaben exhibiting the highest potency among the tested analogues.
In Vivo Uterotrophic Assay Data
The uterotrophic assay in rodents is a standard in vivo test for estrogenic activity. It measures the increase in uterine weight in immature or ovariectomized female rats or mice following exposure to a substance. The No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL) are determined from these studies.
| Compound | Species | Route of Administration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |
| This compound | Mouse | Subcutaneous | - | 72 |
| Butylparaben | Rat | Oral | 100 | - |
| Propylparaben | Rat | Oral | 1000 | - |
| Methylparaben | Rat | Oral | 1000 | - |
Note: The potency of this compound in the uterotrophic assay was found to be at least 240,000 times less than that of estradiol.[1][2]
The in vivo data corroborate the in vitro findings, indicating that longer-chain parabens like this compound and butylparaben are more potent estrogens than their shorter-chain counterparts.
Experimental Protocols
Reporter Gene Assay for Estrogenic Activity
Objective: To determine the ability of a test substance to bind to and activate the human estrogen receptor alpha (ERα), leading to the expression of a reporter gene (e.g., luciferase).
Methodology (based on Stably Transfected Transcriptional Activation - STTA):
-
Cell Culture: ERα-HeLa9903 cells, which are HeLa cells stably transfected with a plasmid containing an estrogen-responsive element driving a luciferase reporter gene, are cultured in appropriate media.
-
Exposure: Cells are plated in 96-well plates and exposed to a range of concentrations of the test substance (e.g., this compound) and a positive control (e.g., 17β-estradiol) for a defined period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Lysis and Luminescence Measurement: After incubation, the cells are lysed to release the luciferase enzyme. A substrate for luciferase is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence values are normalized to the vehicle control. A concentration-response curve is generated, and the PC10 (the concentration that elicits 10% of the maximal response of the positive control) is calculated.
The following diagram outlines the key steps in a reporter gene assay.
Rodent Uterotrophic Bioassay (OECD TG 440)
Objective: To assess the estrogenic activity of a substance by measuring the increase in uterine weight in female rodents.
Methodology (Immature Rat Model):
-
Animal Model: Immature female rats (e.g., Sprague-Dawley), typically 21 days old, are used.
-
Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection. At least two dose levels are used, along with a vehicle control and a positive control (e.g., ethinyl estradiol).
-
Necropsy and Uterine Weight Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully dissected, trimmed of fat, and weighed (wet weight). The uterus is then blotted to remove luminal fluid and weighed again (blotted weight).
-
Data Analysis: The uterine weights are normalized to the animal's body weight. Statistical analysis is performed to determine if there is a significant increase in uterine weight in the treated groups compared to the vehicle control group. The NOAEL and LOAEL are then determined.
Signaling Pathway of Paraben-Induced Endocrine Disruption
Parabens exert their endocrine-disrupting effects primarily by mimicking the action of the natural hormone estrogen. They can bind to estrogen receptors (ERα and ERβ), which are transcription factors that regulate the expression of numerous genes involved in development, reproduction, and homeostasis.
The binding of a paraben to the estrogen receptor can initiate a cascade of events, leading to altered gene expression and subsequent physiological responses. This can disrupt the normal functioning of the endocrine system. Some parabens have also been shown to influence enzymes involved in estrogen metabolism, potentially altering the levels of endogenous estrogens.[3][4]
The diagram below illustrates the simplified signaling pathway for paraben-induced endocrine disruption.
Conclusion
The read-across assessment, supported by both in vitro and in vivo data, strongly indicates that this compound possesses estrogenic activity. The comparative data from its analogues—butylparaben, propylparaben, and methylparaben—demonstrate a clear structure-activity relationship, with potency increasing with the length and branching of the alkyl chain. While the estrogenic potency of this compound is significantly lower than that of endogenous estradiol, its potential for endocrine disruption warrants careful consideration in safety and risk assessments, particularly for vulnerable populations. This guide provides a framework and supporting data for researchers and professionals to make informed decisions regarding the use and regulation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, this compound, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 4. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
